4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10)11-4(2)8-5/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMGYYUWZXKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562602 | |
| Record name | 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119778-44-8 | |
| Record name | 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted properties of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (CAS No: 119778-44-8).[1][2] While experimental data for this specific compound is limited in publicly available literature, this document consolidates available information and presents predicted data based on the analysis of structurally related compounds and established chemical principles. The guide covers physicochemical properties, proposed synthesis routes with detailed experimental protocols for analogous compounds, and a discussion of the potential biological significance of the broader class of thiazole carboxylic acids. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [2] |
| CAS Number | 119778-44-8 | [1] |
| Appearance | Yellow powder | [1] |
| Boiling Point | 299.6 °C at 760 mmHg | Echemi |
| Flash Point | 135 °C | Echemi |
| Vapor Pressure | 0.000526 mmHg at 25°C | Echemi |
| Refractive Index | 1.572 (Predicted) | Echemi |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa (Acid Dissociation Constant) | Not available | |
| XLogP3 | 2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 67.4 Ų |
Spectroscopic Data (Predicted)
2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as the acidic proton of the carboxylic acid. The predicted chemical shifts (in ppm, relative to TMS) are: a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the methyl group attached to the thiazole ring, and a broad singlet for the carboxylic acid proton, typically downfield.
2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (around 165-185 ppm). The carbons of the thiazole ring will have characteristic shifts, and the signals for the ethyl and methyl carbons will be in the aliphatic region.
2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[3] Other characteristic peaks will include C-H stretching and bending vibrations for the alkyl groups and vibrations associated with the thiazole ring.
2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (171.22 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group, the ethyl group, and other characteristic cleavages of the thiazole ring.
Synthesis and Experimental Protocols
A specific synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route involves the Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by hydrolysis to yield the carboxylic acid. Below are detailed experimental protocols for the synthesis of structurally similar compounds, which can be adapted for the target molecule.
3.1. General One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates
This protocol is adapted from a reported efficient one-pot synthesis of related thiazole esters.[4]
-
Reaction:
Caption: One-pot synthesis of the ethyl ester precursor.
-
Procedure:
-
To a stirred solution of ethyl 3-oxopentanoate (1 equivalent) in a suitable solvent (e.g., ethanol) at 0 °C, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Add thioacetamide (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
3.2. Hydrolysis of Ethyl Thiazole-5-carboxylate to Carboxylic Acid
This protocol is a general method for the hydrolysis of an ester to a carboxylic acid.
-
Reaction:
Caption: Hydrolysis of the ethyl ester to the final carboxylic acid.
-
Procedure:
-
Dissolve the ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material has disappeared.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute solution of hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the thiazole and thiazole carboxylic acid scaffolds are present in a wide range of biologically active compounds. This suggests that the target compound could be a valuable starting point for the development of new therapeutic agents.
4.1. Known Activities of Thiazole Derivatives
Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[5]
-
Anticancer Activity: The thiazole ring is a key structural feature in several anticancer drugs. Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential anti-cancer agents, with some showing good activity against breast cancer cell lines.[6][7]
-
Anti-inflammatory and Analgesic Activity: Certain thiazole derivatives have shown promise as anti-inflammatory and analgesic agents.[8]
-
Other Activities: Thiazole derivatives have also been investigated for their potential as antiviral, anticonvulsant, and antidiabetic agents.[9][10]
4.2. Potential Signaling Pathways
Given the lack of specific biological data for this compound, no specific signaling pathways can be definitively associated with it. However, based on the activities of related compounds, potential areas of investigation could include pathways involved in microbial growth, cancer cell proliferation, and inflammatory responses. For example, some thiazole-based anticancer agents are known to target specific kinases or other enzymes involved in cell cycle regulation.
The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.
Caption: A generalized workflow for drug discovery.
Conclusion
This compound is a molecule with potential for further investigation in the field of drug discovery. While experimental data on its properties are currently scarce, this guide provides a solid foundation of its known and predicted characteristics. The outlined synthetic routes, based on established methodologies for similar compounds, offer a practical approach for its preparation. The known biological activities of the broader class of thiazole derivatives highlight the potential of this compound as a scaffold for the development of new therapeutic agents. Further experimental validation of the predicted properties and comprehensive biological screening are warranted to fully elucidate the potential of this molecule.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system. This document outlines the necessary starting materials, reagents, and step-by-step experimental protocols, adapted from established procedures for analogous compounds. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.
I. Overview of the Synthetic Pathway
The proposed synthesis of this compound is a three-step process. The pathway commences with the synthesis of the β-keto ester, ethyl 3-oxopentanoate. This is followed by the core Hantzsch thiazole synthesis, which involves the α-bromination of the β-keto ester and subsequent condensation with thioacetamide to form the ethyl ester of the target molecule. The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.
Caption: Proposed three-step synthesis pathway for this compound.
II. Physicochemical and Characterization Data
The following table summarizes the available physicochemical properties and characterization data for the key compounds in this synthetic pathway. Please note that experimental data for the final product is limited in the available literature; therefore, some values are predicted or based on closely related analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | 4949-44-4 | Colorless liquid | N/A |
| Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate | C₉H₁₃NO₂S | 199.27 | 354587-62-5 | Not reported | Not reported |
| This compound | C₇H₉NO₂S | 171.22 | 119778-44-8 | Yellow powder [1] | Not reported |
N/A: Not applicable. Data for the final product is based on available information, which may be limited.
III. Detailed Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations and should be considered as a starting point for laboratory synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 3-oxopentanoate
This procedure is based on the Claisen condensation of ethyl propionate and ethyl acetate.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl propionate
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.0 equivalent) suspended in anhydrous diethyl ether.
-
A mixture of ethyl propionate (1.0 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath, and 1M HCl is slowly added to neutralize the excess base and quench the reaction.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 3-oxopentanoate.
Step 2: Synthesis of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
This step involves the α-bromination of ethyl 3-oxopentanoate followed by the Hantzsch thiazole condensation with thioacetamide. This can be performed as a one-pot procedure.
Materials:
-
Ethyl 3-oxopentanoate
-
N-Bromosuccinimide (NBS)
-
Thioacetamide
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-oxopentanoate (1.0 equivalent) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath and add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of ethyl 2-bromo-3-oxopentanoate by TLC.
-
To the reaction mixture, add thioacetamide (1.0 equivalent) and heat the mixture to reflux (approximately 70-80 °C) for 3-5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate.
Step 3: Synthesis of this compound
This final step is the saponification of the ethyl ester.
Materials:
-
Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of methanol (or ethanol) and water.
-
Add LiOH (1.5-2.0 equivalents) or NaOH (1.5-2.0 equivalents) to the solution and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove the alcohol.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to pH 2-3 with 1M HCl, which should result in the precipitation of the carboxylic acid.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
IV. Logical Workflow Diagram
The following diagram illustrates the logical workflow of the experimental process.
Caption: Experimental workflow for the synthesis of this compound.
V. Conclusion
This technical guide provides a comprehensive, albeit adapted, synthetic route to this compound. The described Hantzsch thiazole synthesis is a robust and versatile method for obtaining the thiazole core structure. While specific experimental data for the target molecule is sparse in the current literature, the provided protocols for analogous reactions offer a solid foundation for researchers to develop a precise and optimized synthesis in the laboratory. Further investigation will be required to determine the exact reaction conditions, yields, and full characterization of the final product.
References
Technical Guide: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (CAS 119778-44-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for this compound, this document focuses on its physicochemical properties, a proposed synthetic route based on established methodologies for analogous structures, and the broader context of the biological significance of the thiazole scaffold.
Physicochemical Properties
This compound is a small molecule containing a central thiazole ring, a foundational structure in many biologically active compounds. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 119778-44-8 | N/A |
| Molecular Formula | C₇H₉NO₂S | N/A |
| Molecular Weight | 171.22 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CCC1=C(C(=O)O)SC(=N1)C | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol. | N/A |
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
This step would follow the principles of the Hantzsch thiazole synthesis.
-
Reaction: Thioacetamide is reacted with an α-haloketone, in this case, ethyl 2-chloro-3-oxopentanoate.
-
Reagents:
-
Thioacetamide
-
Ethyl 2-chloro-3-oxopentanoate
-
Solvent: Typically a polar solvent like ethanol or dimethylformamide (DMF).
-
Base (optional, to facilitate the reaction): A mild base such as pyridine or sodium bicarbonate may be used.
-
-
Procedure:
-
Dissolve thioacetamide in the chosen solvent in a round-bottom flask.
-
Add ethyl 2-chloro-3-oxopentanoate to the solution.
-
If a base is used, add it to the reaction mixture.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate.
-
Purification can be achieved by column chromatography or recrystallization.
-
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Reaction: Saponification of the ethyl ester using a base.
-
Reagents:
-
Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Solvent: A mixture of water and a miscible organic solvent like ethanol or methanol.
-
-
Procedure:
-
Dissolve the ethyl ester in the alcohol/water solvent mixture.
-
Add a solution of the base (e.g., aqueous NaOH).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Biological Activity and Potential Applications
There is a significant lack of publicly available biological data for this compound specifically. However, the thiazole core is a prominent scaffold in a wide array of biologically active molecules, suggesting potential areas of interest for this compound.
The thiazole ring is a key structural component in numerous pharmaceuticals and research compounds exhibiting a broad spectrum of activities, including:
-
Anticancer: Thiazole derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.
-
Antimicrobial: The thiazole nucleus is present in several antibacterial and antifungal agents.
-
Anti-inflammatory: Certain thiazole-containing compounds have demonstrated anti-inflammatory properties.
-
Other CNS Activities: The scaffold has been explored for its potential in treating various central nervous system disorders.
Given the structural similarities to other biologically active thiazoles, this compound could be a valuable starting point for medicinal chemistry campaigns. The ethyl and methyl substitutions, along with the carboxylic acid group, provide handles for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Caption: Potential therapeutic areas for thiazole derivatives.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. While specific biological data for this molecule is currently limited, its synthesis can be plausibly achieved through the Hantzsch thiazole synthesis followed by ester hydrolysis. The well-documented and diverse biological activities of the thiazole scaffold provide a strong rationale for the future biological evaluation of this compound and its derivatives. Researchers are encouraged to use the proposed synthetic pathway as a starting point for their investigations and to explore its potential in various therapeutic areas.
"4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS No: 119778-44-8) are summarized below. These data are essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source |
| Molecular Weight | 171.22 g/mol | [1] |
| Molecular Formula | C₇H₉NO₂S | [2][3] |
| Appearance | Yellow powder | |
| CAS Number | 119778-44-8 | [3][4][5] |
| XLogP3 | 2 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 78.4 Ų | [2] |
| Monoisotopic Mass | 171.03540 g/mol | [2] |
Hypothetical Synthesis Protocol
Step 1: Synthesis of Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate
This step involves a Hantzsch-type thiazole synthesis followed by N-alkylation, a common method for preparing substituted thiazoles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.
-
Thioamide Addition: To the stirred solution, add thioacetamide (1 equivalent).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.
-
Reaction Setup: Dissolve the purified ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) from Step 1 in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to yield the final product.
Potential Biological Significance and Therapeutic Context
Direct experimental evidence for the biological activity of this compound is not extensively documented in the public domain. However, the thiazole nucleus is a well-established pharmacophore present in a wide array of biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8][9][10]
Notably, derivatives of the closely related 4-methylthiazole-5-carboxylic acid have been investigated as potential inhibitors of mucin oncoproteins, which are targets in breast cancer therapy.[11] This suggests that this compound could be a valuable scaffold for the design of novel anticancer agents. The ethyl group at the 4-position may influence the compound's lipophilicity and binding affinity to biological targets.
Illustrative Signaling Pathway Modulation
Given the reported anticancer activities of similar thiazole derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a potential, generalized pathway that could be targeted by a thiazole-based inhibitor.
Caption: Hypothetical inhibition of a generic kinase cascade by the title compound.
Experimental Workflow for Biological Screening
To elucidate the biological activity of this compound, a systematic screening workflow is recommended. The following diagram outlines a logical progression of in vitro assays.
Caption: A typical workflow for in vitro biological evaluation of a novel compound.
References
- 1. 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid DiscoveryCPR 113366-46-4 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Hit2Lead | this compound | CAS# 119778-44-8 | MFCD12027007 | BB-4033750 [hit2lead.com]
- 5. This compound | 119778-44-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 8. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the compound 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of a complete, published dataset for this specific molecule, this document summarizes known data for structurally related compounds to provide valuable comparative insights. A detailed experimental protocol for a closely related analogue is also presented to guide synthetic efforts.
Spectroscopic Data Analysis
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for elucidating molecular structure. For this compound, the expected proton signals would include a characteristic singlet for the methyl group, a quartet and a triplet for the ethyl group, and a downfield signal for the carboxylic acid proton. The precise chemical shifts would be influenced by the electronic environment of the thiazole ring.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information on the carbon framework of a molecule. The ¹³C NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid carbon, the carbons of the thiazole ring, and the carbons of the ethyl and methyl substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the thiazole and carboxylic acid moieties.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the C-N and C-S bonds within the thiazole ring.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Singlet for the 2-methyl protons.- Quartet and triplet for the 4-ethyl protons.- Broad singlet for the carboxylic acid proton (typically downfield). |
| ¹³C NMR | - Signal for the carboxylic carbon (C5, ~160-170 ppm).- Signals for the thiazole ring carbons (C2, C4).- Signals for the ethyl and methyl carbons. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₉NO₂S.- Fragmentation peaks corresponding to the loss of CO₂, ethyl, and methyl groups. |
| Infrared (IR) Spectroscopy | - Broad O-H stretching vibration (~2500-3300 cm⁻¹).- C=O stretching vibration (~1700 cm⁻¹).- C-N and C-S stretching vibrations characteristic of the thiazole ring. |
Experimental Protocols: Synthesis of Thiazole Derivatives
While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a general and efficient one-pot synthesis for substituted ethyl 2-amino-4-methylthiazole-5-carboxylates has been reported and can be adapted. This method provides a foundational approach for medicinal chemists and process development scientists.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A common synthetic route to the thiazole core involves the Hantzsch thiazole synthesis. An efficient one-pot procedure for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, proceeds as follows:
-
Reaction Setup: To a mixture of ethyl acetoacetate in a suitable solvent system (e.g., water and THF) cooled to below 0°C, N-bromosuccinimide (NBS) is added.
-
Reaction Progression: The reaction mixture is stirred at room temperature for a period to allow for the formation of the brominated intermediate, which can be monitored by thin-layer chromatography (TLC).
-
Thiourea Addition and Cyclization: Thiourea is then added to the reaction mixture, which is subsequently heated to facilitate the cyclization and formation of the thiazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is filtered. The filtrate is then treated with a base (e.g., ammonia solution) to precipitate the product. The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.
This protocol can serve as a starting point for the development of a synthetic route to this compound, likely requiring modification of the starting materials and reaction conditions.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and characterization of a thiazole carboxylic acid derivative, based on the principles of the Hantzsch synthesis and standard analytical techniques.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of thiazole derivatives.
Disclaimer: The spectroscopic data presented in this document for this compound are predictive and based on the analysis of structurally similar compounds. Experimental verification is required for definitive characterization. The synthetic protocol described is for a related analogue and should be adapted and optimized for the target compound.
Navigating the Structural Landscape: A Technical Guide to the NMR Analysis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. In the pursuit of novel therapeutics and advanced materials, a precise understanding of molecular structure is paramount. This document offers a detailed protocol for NMR data acquisition and presents a thorough analysis of the predicted ¹H and ¹³C NMR spectra of the title compound, facilitating its unambiguous identification and characterization.
Predicted NMR Data Analysis
Due to the limited availability of experimental spectral data in public domains, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions, generated using advanced computational algorithms, provide a valuable reference for spectral assignment.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| COOH | 12.0 - 13.0 | Singlet (broad) | 1H |
| CH₂ (Ethyl) | 2.85 | Quartet | 2H |
| CH₃ (Methyl) | 2.65 | Singlet | 3H |
| CH₃ (Ethyl) | 1.35 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165.0 |
| C2 (Thiazole Ring) | 168.0 |
| C4 (Thiazole Ring) | 155.0 |
| C5 (Thiazole Ring) | 120.0 |
| CH₂ (Ethyl) | 22.0 |
| CH₃ (Methyl) | 19.0 |
| CH₃ (Ethyl) | 14.0 |
Experimental Protocols for NMR Analysis
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often suitable choices. The choice of solvent can influence the chemical shift of labile protons, such as the carboxylic acid proton.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set the spectral width to cover the entire range of expected carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often used for qualitative spectra. For quantitative analysis, a longer delay is necessary.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.
Visualizing the NMR Analysis Workflow
The following diagrams illustrate the logical flow of the NMR analysis process, from initial sample handling to final structural elucidation.
Caption: A flowchart illustrating the key stages of NMR analysis.
Caption: Logical flow for deducing the molecular structure from NMR data.
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FTIR) spectrum of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of direct spectral data for this specific compound, this document synthesizes information from established spectroscopic principles and data for its constituent functional groups. It serves as a predictive tool for researchers and a methodological guide for empirical analysis.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is expected to exhibit a complex pattern of absorption bands arising from the vibrations of its various functional groups. The predicted significant peaks, their corresponding vibrational modes, and expected intensities are summarized in the table below. These predictions are based on the analysis of carboxylic acids, substituted thiazoles, and alkyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity | Functional Group |
| 3300 - 2500 | O-H stretching (hydrogen-bonded) | Broad, Strong | Carboxylic Acid |
| 3000 - 2850 | C-H stretching (sp³ C-H of ethyl & methyl) | Medium to Strong | Ethyl and Methyl Groups |
| ~1710 - 1680 | C=O stretching (conjugated carboxylic acid) | Strong, Sharp | Carboxylic Acid |
| ~1610 - 1580 | C=N stretching | Medium | Thiazole Ring |
| ~1550 - 1450 | C=C stretching (ring) | Medium to Weak | Thiazole Ring |
| ~1465 | C-H bending (CH₂ scissoring of ethyl) | Medium | Ethyl Group |
| ~1375 | C-H bending (CH₃ symmetric bending of methyl) | Medium | Methyl Group |
| ~1320 - 1210 | C-O stretching (coupled with O-H bending) | Medium, Broad | Carboxylic Acid |
| ~950 - 910 | O-H out-of-plane bending | Broad, Medium | Carboxylic Acid |
Interpretation of Key Spectral Features
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and intense absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2][3][4][5] The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak around 1710-1680 cm⁻¹.[1][2][3] The conjugation of the carboxylic acid with the thiazole ring may slightly lower this frequency.
The thiazole ring itself will contribute to a series of bands in the fingerprint region. The C=N stretching vibration is predicted to appear in the 1610-1580 cm⁻¹ range.[2] Ring C=C stretching vibrations are expected at lower frequencies, typically between 1550 and 1450 cm⁻¹.[2]
The aliphatic side chains, the ethyl and methyl groups, will present characteristic C-H stretching and bending vibrations. The sp³ C-H stretching absorptions will be visible as medium to strong peaks in the 3000-2850 cm⁻¹ region.[6][7] Bending vibrations for the CH₂ group of the ethyl moiety (scissoring) and the CH₃ group of the methyl moiety (symmetric bending) are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[6][7]
The C-O stretching of the carboxylic acid, often coupled with O-H in-plane bending, will likely result in a medium, broad band in the 1320-1210 cm⁻¹ region.[5] A notable broad absorption due to the out-of-plane O-H bend of the dimeric carboxylic acid is also anticipated between 950 and 910 cm⁻¹.[5]
Experimental Protocol for FTIR Analysis
This section details a standard methodology for obtaining the FTIR spectrum of a solid sample like this compound. The potassium bromide (KBr) pellet method is described here as it is a common and effective technique for solid samples.[1][8][9]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound.
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the ambient atmosphere.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the IR spectrum of this compound.
Caption: Logical workflow for IR spectral analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jascoinc.com [jascoinc.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
An In-Depth Technical Guide to the Mass Spectrometry of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. The information presented herein is intended to assist researchers in developing and executing analytical methods for the identification, characterization, and quantification of this compound. The guide covers theoretical fragmentation patterns, detailed experimental protocols, and visual representations of analytical workflows.
Predicted Mass Spectral Fragmentation
The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion is expected to be reasonably abundant due to the stability of the thiazole ring. The primary fragmentation pathways are anticipated to involve the carboxylic acid and ethyl substituents.
A key fragmentation is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a prominent peak at m/z 168. Another significant fragmentation pathway is the loss of the entire carboxyl group (•COOH), leading to a fragment at m/z 138. Alpha-cleavage of the ethyl group is also anticipated, with the loss of a methyl radical (•CH3) to produce a fragment at m/z 168, which is isobaric with the loss of the hydroxyl radical. Further fragmentation of the thiazole ring can also occur, although these fragments are generally of lower abundance.
The predicted fragmentation is based on established principles of mass spectrometry for thiazole-containing compounds and carboxylic acids. While no public mass spectrum for this specific compound is currently available, the proposed fragmentation provides a strong theoretical basis for its identification.
Quantitative Data Summary
The following table summarizes the predicted prominent ions in the electron ionization mass spectrum of this compound. The relative abundance is an educated prediction and may vary based on the specific instrumental conditions.
| Predicted Fragment | Structure | m/z (Predicted) | Predicted Relative Abundance |
| Molecular Ion [M]˙⁺ | C₇H₉NO₂S˙⁺ | 183 | Moderate |
| [M - OH]⁺ | C₇H₈NOS⁺ | 166 | High |
| [M - C₂H₅]⁺ | C₅H₄NO₂S⁺ | 154 | Moderate |
| [M - COOH]⁺ | C₆H₈NS⁺ | 138 | Moderate to High |
| [M - C₂H₅ - CO]⁺ | C₄H₄NS⁺ | 98 | Low to Moderate |
Experimental Protocols
Two primary mass spectrometry techniques are suitable for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for the analysis of the compound if it is sufficiently volatile and thermally stable. Derivatization to an ester (e.g., methyl or ethyl ester) may be required to improve its chromatographic properties.
Sample Preparation (with Derivatization):
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Add 200 µL of trimethylsilyldiazomethane solution dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.
-
The resulting solution containing the methyl ester is ready for GC-MS analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This method is highly sensitive and specific, and it is the preferred method for analyzing the compound in complex matrices such as biological fluids or for low-level quantification.
Sample Preparation:
-
Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For biological samples, perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma or serum, vortexing, and centrifuging to pellet the proteins. The supernatant can then be diluted and injected.
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95% to 5% B.
-
6.1-8 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (optimization required).
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
IonSpray Voltage: +5500 V (positive mode) or -4500 V (negative mode).
-
Temperature: 500 °C.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution and selecting precursor and product ions. Predicted transitions could include m/z 184 -> 138 (for [M+H]⁺) or m/z 182 -> 138 (for [M-H]⁻).
Mandatory Visualizations
Predicted Fragmentation Pathway
An In-depth Technical Guide on the Solubility of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (CAS No: 119778-44-8).[1][2] Due to the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its solubility determination. This includes a generalized experimental protocol, qualitative solubility expectations based on related compounds, and logical workflows for solubility testing.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 119778-44-8 | [1][2] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.21 g/mol | N/A |
Predicted and Qualitative Solubility
-
Water: Thiazole-2-carboxylic acid is described as being slightly soluble in water.[3][4] Given the increased hydrophobicity from the ethyl and methyl groups in this compound, its aqueous solubility is expected to be low. As a carboxylic acid, its solubility in water is expected to increase significantly with an increase in pH due to the formation of the more soluble carboxylate salt.
-
Organic Solvents: Many organic molecules are soluble in polar aprotic solvents. For instance, novel hydrazide–hydrazone derivatives of a similar thiadiazole-carboxylic acid are reported to be soluble in DMSO at room temperature.[5] Therefore, DMSO is a promising solvent for this compound. Solubility in alcohols like ethanol is also anticipated.
A summary of expected qualitative solubility is presented below.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water (neutral pH) | Low / Slightly Soluble | Increased hydrophobicity compared to simpler thiazole carboxylic acids. |
| Aqueous Base (e.g., NaOH) | Soluble | Formation of a soluble carboxylate salt. |
| Aqueous Acid (e.g., HCl) | Low / Insoluble | The carboxylic acid group will be protonated, reducing solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent known to dissolve many organic compounds. |
| Ethanol | Soluble | Polar protic solvent, likely to dissolve the compound. |
Experimental Protocols
The following section details a generalized experimental protocol for determining the solubility of a carboxylic acid like this compound. This protocol is a composite of standard laboratory procedures for solubility testing.[6][7][8][9][10]
General Protocol for Qualitative Solubility Determination
This protocol outlines a systematic approach to assess the solubility of the target compound in various solvents.
Materials:
-
This compound
-
Distilled or deionized water
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric acid (HCl) solution
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Test tubes
-
Vortex mixer or stirring rods
-
pH paper or pH meter
Procedure:
-
Preparation: Label a series of clean, dry test tubes for each solvent to be tested.
-
Sample Addition: Add approximately 25 mg of solid this compound to each test tube.
-
Solvent Addition: Add 1 mL of the respective solvent to each test tube.
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by stirring with a clean glass rod for at least one minute.
-
Observation: Observe each tube for the dissolution of the solid. Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
pH Testing (for aqueous solutions): For the test tube with water, measure the pH of the solution. A pH below 7 is indicative of the acidic nature of the carboxylic acid.
-
Confirmation of Salt Formation:
-
To the test tube containing the 5% NaOH solution where the compound has dissolved, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate indicates the conversion of the soluble salt back to the less soluble carboxylic acid.[6]
-
Observe the test tube with 5% NaHCO₃ for the evolution of carbon dioxide gas (effervescence), which is a characteristic reaction of carboxylic acids.[7][10]
-
Visualizations
The following diagrams illustrate the logical workflow for solubility testing and a general experimental workflow for solubility determination.
Caption: Logical workflow for the systematic solubility testing of an organic compound.
Caption: A generalized experimental workflow for determining the solubility of a compound.
References
- 1. echemi.com [echemi.com]
- 2. Hit2Lead | this compound | CAS# 119778-44-8 | MFCD12027007 | BB-4033750 [hit2lead.com]
- 3. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1 [chemicalbook.com]
- 4. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 10. web.mnstate.edu [web.mnstate.edu]
A Technical Guide to the Characterization of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid: Focus on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characterization of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, with a primary focus on the experimental determination of its melting point. Thiazole derivatives are a significant class of heterocyclic compounds in drug discovery and development, making the precise determination of their physicochemical properties, such as melting point, a critical aspect of their scientific evaluation.
Physicochemical Data of this compound
The melting point of a pure crystalline solid is a sharp, characteristic physical property. For novel or sparsely documented compounds like this compound, this value must be determined experimentally. Below is a table summarizing the key physicochemical properties, with a placeholder for the experimentally determined melting point.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | - |
| Molecular Weight | 187.22 g/mol | - |
| Melting Point (°C) | Experimentally Determined | - |
| Appearance | Crystalline solid | - |
| Solubility | To be determined in various solvents | - |
Note: As of the latest literature review, a specific melting point for this compound has not been publicly reported. The following sections detail the protocol for its determination.
Experimental Protocol for Melting Point Determination
The determination of a melting point is a fundamental technique in organic chemistry to assess the purity of a compound.[1][2][3] A pure substance typically melts over a narrow range of 0.5-1°C.[2] Impurities tend to depress and broaden the melting range.[2] The following protocol outlines the standard procedure using a modern digital melting point apparatus.
Materials and Equipment:
-
This compound (synthesized and purified)
-
Melting point capillaries (open at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Safety goggles and lab coat
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[4]
-
Pack the powdered sample into a melting point capillary tube to a height of 2-3 mm by tapping the sealed end of the capillary on a hard surface.[3][4]
-
-
Initial (Rapid) Melting Point Determination:
-
Place the packed capillary into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute) to get an approximate melting range.
-
Record the temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid. This provides a rough estimate of the melting point.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool down to at least 20°C below the approximate melting point observed in the previous step.
-
Place a new packed capillary with the sample into the apparatus.
-
Set a slow heating rate of 1-2°C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting point range is reported as T₁ - T₂.
-
Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2°C.
-
Data Interpretation:
-
A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound.[2]
-
A broad melting range (greater than 2°C) and a melting point lower than the literature value (if available) suggest the presence of impurities.[2]
Synthesis and Characterization Workflow
The determination of the melting point is a crucial step in the overall workflow of synthesizing and characterizing a new chemical entity. The following diagram illustrates a typical workflow for a compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Significance in Drug Development
The melting point of an active pharmaceutical ingredient (API) is a critical parameter in drug development. It influences:
-
Purity Assessment: As a primary indicator of purity, it is a key quality control parameter.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and bioavailabilities. Melting point determination is a fundamental tool in identifying and characterizing these forms.
-
Formulation Development: The melting point affects the choice of formulation strategies, particularly for solid dosage forms.
-
Stability: The melting point can provide insights into the thermal stability of the compound.
References
The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Researchers
Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties have rendered it a privileged scaffold, leading to the development of a plethora of synthetic and naturally derived compounds with a broad spectrum of biological activities. Thiazole derivatives have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of thiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers and drug development professionals in this dynamic field.
Anticancer Activity
Thiazole-containing compounds represent a significant class of anticancer agents, with several derivatives approved for clinical use, such as the kinase inhibitor Dasatinib. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
Mechanisms of Action
A predominant mechanism by which thiazole derivatives exert their anticancer effects is through the modulation of key signaling pathways. The PI3K/Akt/mTOR pathway , a central regulator of cell growth and survival, is a frequent target.[1][2] Inhibition of kinases within this pathway can lead to the induction of apoptosis and suppression of tumor growth. Additionally, the MAPK signaling pathway and the NF-κB signaling pathway have been identified as targets for certain thiazole derivatives, further highlighting their multi-targeted anticancer potential.[3][4] Many thiazole derivatives induce programmed cell death, or apoptosis , through both intrinsic (mitochondrial) and extrinsic pathways.[5][6][7][8][9]
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
An In-depth Technical Guide to Thiazole Carboxylic Acids for Drug Discovery Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. The incorporation of a carboxylic acid moiety onto this privileged scaffold gives rise to thiazole carboxylic acids, a class of compounds with significant and diverse applications in drug discovery and development.[1] This versatile structural motif is found in a range of biologically active molecules, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition.[1][2][3] Thiazole carboxylic acids serve as crucial building blocks and key intermediates in the synthesis of novel therapeutic agents.[4] Their unique electronic properties and ability to participate in various chemical transformations make them attractive starting points for the design of new drugs.[4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of thiazole carboxylic acids for researchers, scientists, and drug development professionals.
Chemical Synthesis
The most prominent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5][6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5][6][7][8] Variations of this method can be employed to introduce a carboxylic acid or ester group, which can then be hydrolyzed to the corresponding carboxylic acid.
General Synthetic Workflow
The discovery and development of novel thiazole carboxylic acid-based drugs often follow a structured workflow. This process begins with the design and synthesis of a library of compounds, followed by a cascade of in vitro and in vivo evaluations to identify promising drug candidates.
References
- 1. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. atcc.org [atcc.org]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceuticals. The this compound scaffold is of interest for the development of novel therapeutic agents. The following protocol outlines a proposed two-step synthesis starting from commercially available reagents. The methodology involves the formation of a substituted thiazole ester via a Hantzsch condensation, followed by hydrolysis to yield the target carboxylic acid.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. In this proposed protocol, ethyl 2-chloro-3-oxopentanoate is reacted with thioacetamide to form ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate. Subsequent hydrolysis of the ester yields the final product.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
This procedure is adapted from the general principles of the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide[1][2].
-
Reagents and Materials:
-
Ethyl 2-chloro-3-oxopentanoate
-
Thioacetamide
-
Ethanol
-
Triethylamine (or another suitable base)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloro-3-oxopentanoate (1 equivalent) dropwise at room temperature. The synthesis of ethyl 2-chloro-3-oxopentanoate can be achieved by reacting ethyl 3-oxopentanoate with sulfuryl chloride[3].
-
Add triethylamine (1.1 equivalents) to the reaction mixture to act as a base and facilitate the cyclization.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Hydrolysis to this compound
This step involves the hydrolysis of the ester to the corresponding carboxylic acid.
-
Reagents and Materials:
-
Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (or lithium hydroxide)
-
Ethanol/Water mixture
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve the ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate from Step 1 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Data Presentation
The following table summarizes the key parameters for the proposed synthesis. Expected yields are based on similar reactions reported in the literature for analogous compounds.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Hantzsch Thiazole Synthesis | Ethyl 2-chloro-3-oxopentanoate, Thioacetamide, Triethylamine | Ethanol | Reflux | 4-8 | 70-85 |
| 2 | Ester Hydrolysis | Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate, NaOH | Ethanol/Water | Reflux | 2-4 | 85-95 |
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: A workflow diagram illustrating the proposed two-step synthesis of this compound.
Diagram 2: Logical Relationship of Hantzsch Synthesis Components
Caption: Key components and their relationship in the Hantzsch thiazole synthesis step.
References
Application Notes and Protocols for the Hantzsch Synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, a venerable reaction in organic chemistry, remains a cornerstone for the construction of the thiazole ring, a key heterocyclic motif in numerous pharmaceuticals and biologically active compounds.[1][2][3] This method typically involves the condensation of an α-haloketone with a thioamide.[2] The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles, making it an invaluable tool in medicinal chemistry and drug discovery. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
This document provides a detailed protocol for the synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid , a valuable building block for the development of novel therapeutic agents. The synthesis is presented as a two-step process: the initial Hantzsch condensation to form the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.
Synthetic Pathway Overview
The synthesis of this compound can be logically divided into two primary stages:
-
Hantzsch Thiazole Synthesis: Formation of ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate from ethyl 2-ethylacetoacetate and thioacetamide via an in-situ generated α-haloketone.
-
Ester Hydrolysis: Conversion of the ethyl ester to the target carboxylic acid.
Figure 1: General workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key reactants for the synthesis of the intermediate ester. Note that yields can vary based on reaction scale and purification methods.
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalence |
| Ethyl 2-ethylacetoacetate | C₈H₁₄O₃ | 158.19 | 50.0 | 1.00 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 60.0 | 1.20 |
| Thioacetamide | C₂H₅NS | 75.13 | 50.0 | 1.00 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate
This one-pot procedure is adapted from similar syntheses of thiazole-5-carboxylates.[5][6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-ethylacetoacetate (7.91 g, 50.0 mmol) in a mixture of 30 mL of water and 28 mL of tetrahydrofuran (THF).
-
Bromination: Cool the mixture to 0-5 °C in an ice bath. To the stirred solution, add N-bromosuccinimide (NBS) (10.7 g, 60.0 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring (Bromination): After the addition of NBS, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting β-ketoester by thin-layer chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:ethyl acetate = 2:1).
-
Cyclocondensation: Once the bromination is complete, add thioacetamide (3.76 g, 50.0 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-95 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate bromo-species and formation of the product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it may be removed by filtration.
-
Neutralize the filtrate by the careful addition of an aqueous ammonia solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of this compound
This protocol is based on standard procedures for the hydrolysis of thiazole esters.[7][8][9]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (e.g., 10 mmol) in a mixture of tetrahydrofuran (20 mL) and methanol (10 mL).
-
Hydrolysis: Add a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol in 20 mL of water) to the ester solution.
-
Reaction Monitoring (Hydrolysis): Stir the reaction mixture at room temperature for 30 minutes to 2 hours, or until TLC analysis shows the complete consumption of the starting ester.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the organic solvents.
-
Dissolve the residue in water (50 mL).
-
Cool the aqueous solution in an ice bath.
-
-
Acidification and Precipitation:
-
Slowly add 10% hydrochloric acid dropwise to the cooled solution with stirring to adjust the pH to ≤ 2.
-
A precipitate of the carboxylic acid should form.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water.
-
Dry the product in a vacuum oven to afford this compound.
-
Concluding Remarks
The Hantzsch synthesis provides a reliable and adaptable route for the preparation of substituted thiazoles. The protocols outlined above offer a comprehensive guide for the synthesis of this compound. Researchers may need to optimize reaction conditions, particularly reaction times and purification methods, to achieve the desired yield and purity for their specific applications. The resulting carboxylic acid serves as a versatile intermediate for further functionalization, enabling the exploration of new chemical space in drug discovery programs.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid and its Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3-thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds, including the essential Vitamin B1 (thiamine).[1][2] The 4-alkyl-2-substituted-1,3-thiazole-5-carboxylic acid framework, exemplified by 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (CAS: 119778-44-8), serves as a versatile platform for developing novel therapeutic agents.[3] Derivatives from this class have demonstrated significant potential across various domains, including enzyme inhibition, metabolic disease treatment, and antimicrobial applications.[2][4] These notes provide an overview of the synthesis, biological activities, and key experimental protocols related to this important chemical scaffold.
Section 1: Synthesis Protocols
The thiazole carboxylic acid core is typically synthesized via the Hantzsch thiazole synthesis, which can be performed in a one-pot procedure. This core can then be readily derivatized, for instance, by converting the carboxylic acid to an amide, a common functional group in clinically approved drugs.[5]
Protocol 1.1: One-Pot Synthesis of Ethyl 4-Methylthiazole-5-Carboxylate Derivatives
This protocol describes a practical one-pot procedure for synthesizing the ethyl ester precursor of the title compound and its derivatives, starting from commercially available materials.[6]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea or N-substituted thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
Procedure:
-
Dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and THF.
-
Cool the mixture to a temperature between -5°C and 0°C.
-
Add NBS (1.2 eq) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).[6][7]
-
Once the initial reaction is complete, add thiourea or a corresponding N-substituted derivative (1.0 eq).[6]
-
Heat the reaction mixture to 80-95°C and maintain for 2-19 hours, depending on the specific reactants.[6][7]
-
After cooling to room temperature, filter the mixture to remove any precipitate.[7]
-
Add ammonia solution to the filtrate to precipitate the product.[7]
-
Collect the resulting solid product by filtration under reduced pressure.
-
The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., saponification with NaOH or KOH followed by acidification).
Protocol 1.2: Synthesis of Thiazole Carboxamide Derivatives
This protocol outlines the coupling of the carboxylic acid with an amine to form a carboxamide, a key step in creating many biologically active derivatives.[8][9]
Materials:
-
A 4-alkyl-2-substituted-1,3-thiazole-5-carboxylic acid
-
Aniline or other amine derivative
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI)
-
Argon gas
Procedure:
-
Dissolve the thiazole carboxylic acid (1.0 eq) in DCM in a round-bottom flask.
-
Add DMAP (catalytic amount, e.g., 0.3 eq) and EDC (1.3 eq) to the solution.
-
Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes to activate the carboxylic acid.[8]
-
Add the desired aniline or amine derivative (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.[8]
-
Upon completion, perform a standard aqueous workup (e.g., washing with dilute HCl, saturated NaHCO₃, and brine) and purify the crude product using column chromatography or recrystallization.
Section 2: Applications and Biological Activity Data
Derivatives of the this compound scaffold have been extensively explored as inhibitors of various enzymes, demonstrating their therapeutic potential.
Cyclooxygenase (COX) Inhibition
Thiazole carboxamides have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Many derivatives show potent and selective inhibition of COX-2 over COX-1, which can be a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[8]
Table 1: In Vitro COX Inhibitory Activity of Selected Thiazole Carboxamide Derivatives Data represents the percentage of enzyme activity inhibited at a fixed compound concentration.
| Compound ID (from source) | Substitution Pattern | % Inhibition vs. COX-1 (at 5 µM) | % Inhibition vs. COX-2 (at 5 µM) | Selectivity Ratio (SR) for COX-2 | Reference |
| 2f | 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl) | 14.7% | 53.9% | 3.67 | [8] |
| 2h | 2-(4-methoxyphenyl)-N-(4-fluorophenyl) | 58.2% | 81.5% | 1.40 | [8] |
| 2a | 2-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl) | - | - | Most selective of series | [9] |
Note: Higher SR values indicate greater selectivity for COX-2.
Metabolic and Neurological Enzyme Inhibition
2-Amino thiazole derivatives have shown potent inhibitory effects against enzymes relevant to metabolic and neurodegenerative diseases, such as carbonic anhydrases (CA) and cholinesterases (AChE, BChE).[10]
Table 2: Inhibition Constants (Kᵢ) of 2-Amino Thiazole Derivatives Against Metabolic Enzymes
| Compound | Target Enzyme | Kᵢ (µM) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 | [10] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 | [10] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 | [10] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | [10] |
Antidiabetic Applications
Several thiazole carboxylic acid derivatives have been investigated for their antidiabetic potential.[4] Studies in animal models of type 2 diabetes demonstrate that these compounds can ameliorate hyperglycemia, improve insulin sensitivity, and reduce oxidative stress and inflammation.[11][12] For example, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid was shown to significantly lower serum glucose, improve lipid profiles, and restore antioxidant enzyme levels in diabetic rats.[12] Another derivative, 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid, also reduced blood glucose levels and decreased histological damage in the pancreas of diabetic rats.[11]
Antimicrobial Activity
The thiazole scaffold is a component of several antimicrobial agents.[13] Derivatives such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazones have been synthesized and screened for antimicrobial activity, showing particular efficacy against Gram-positive bacteria.[14]
Table 3: Minimum Inhibitory Concentration (MIC) of a Highly Active Thiazole Derivative
| Compound ID (from source) | Moiety | Test Organism | MIC (µg/mL) | Reference |
| 15 | 5-nitro-2-furyl | Staphylococcus aureus ATCC 25923 | 1.95 | [14] |
| 15 | 5-nitro-2-furyl | Staphylococcus epidermidis ATCC 12228 | 1.95 | [14] |
| 15 | 5-nitro-2-furyl | Enterococcus faecalis ATCC 29212 | 3.90 | [14] |
Section 3: Key Experimental Protocols
Protocol 3.1: In Vitro COX Inhibition Assay
This protocol provides a general method for screening compounds for COX-1 and COX-2 inhibitory activity using commercially available kits, as cited in the literature.[9]
Materials:
-
COX-1 (human) and COX-2 (human) Inhibitor Screening Assay Kits (e.g., from Cayman Chemical)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Microplate reader
Procedure:
-
Prepare reagents according to the manufacturer's instructions provided with the assay kit.
-
Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add the test compounds at various concentrations (e.g., from 1 nM to 100 µM) to the appropriate wells. Include wells for a positive control, a vehicle control (solvent only), and a background control.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
Initiate the reaction by adding arachidonic acid solution to all wells except the background control.
-
Incubate for a short period (e.g., 2 minutes) at room temperature.
-
Stop the reaction by adding a stopping solution (e.g., saturated stannous chloride solution).
-
Measure the absorbance or fluorescence of the product (Prostaglandin F2α, measured via ELISA component of the kit) using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine IC₅₀ values by plotting inhibition versus log concentration.
Protocol 3.2: In Vivo Antidiabetic Activity in STZ-Induced Diabetic Rats
This protocol describes the induction of type 2 diabetes in neonatal rats using streptozotocin (STZ) and subsequent treatment to evaluate the antidiabetic efficacy of a test compound.[11][12]
Procedure:
-
Induction: Induce type 2 diabetes in 2-day-old neonatal rat pups via a single intraperitoneal (i.p.) injection of STZ (100 mg/kg) dissolved in citrate buffer.[12]
-
Confirmation: After the rats mature (e.g., reach 90 days of age), confirm the diabetic state by measuring fasting blood glucose levels. Rats with glucose levels above 250 mg/dL are typically selected for the study.
-
Grouping: Divide the confirmed diabetic rats into groups: a diabetic control group (receiving vehicle), one or more test groups (receiving the thiazole derivative at different doses, e.g., 10 and 20 mg/kg), and a positive control group (receiving a standard antidiabetic drug like Glibenclamide). A non-diabetic, healthy control group is also maintained.
-
Treatment: Administer the test compound and control substances orally once daily for a period of 3-4 weeks.[11][12]
-
Monitoring: Monitor body weight and fasting blood glucose levels weekly.
-
Endpoint Analysis: At the end of the treatment period, perform an oral glucose tolerance test (OGTT). Collect terminal blood samples to analyze biochemical parameters including HbA1c, serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), liver function markers (AST, ALT), and kidney function markers (BUN, creatinine).[12]
-
Tissue Analysis: Harvest organs such as the pancreas and liver for histopathological examination and to measure markers of oxidative stress (e.g., MDA, GSH, SOD, CAT).[11][12]
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid against hyperglycemia, insulin sensitivity, and oxidative stress-induced inflammatory responses and β-cell damage in the pancreas of streptozotocin-induced diabetic rats | Semantic Scholar [semanticscholar.org]
- 12. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid in Anticancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct anticancer research on "4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" is not extensively documented in publicly available literature. The following application notes are based on research conducted on structurally similar thiazole carboxylic acid derivatives and the broader class of thiazole-containing compounds, which are recognized for their potential in oncology.[1][2][3] The provided data and protocols serve as a representative guide for initiating research with this specific compound.
Introduction: The Thiazole Scaffold in Oncology
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] In oncology, thiazole derivatives have demonstrated significant therapeutic potential by targeting a variety of proteins and enzymes involved in cancer progression.[2] Clinically approved drugs such as the kinase inhibitor Dasatinib feature a thiazole moiety, highlighting the scaffold's importance.[2][4]
Research on related compounds, such as 4-methylthiazole-5-carboxylic acid derivatives, suggests that this class of molecules can exhibit potent antiproliferative activity.[5] The carboxylic acid group at the 5-position serves as a versatile chemical handle for creating libraries of amides and esters to explore structure-activity relationships (SAR).[6] This document outlines potential applications and experimental protocols for investigating This compound as a candidate for anticancer drug discovery.
Postulated Mechanism of Action
Based on studies of analogous compounds, thiazole derivatives can exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many chemotherapeutic agents. Thiazole compounds have been shown to induce apoptosis, potentially through mitochondrial depolarization or activation of caspase cascades.[1][7][8]
-
Cell Cycle Arrest: Halting the cell cycle, for instance at the G1/S or G2/M phase, prevents cancer cell proliferation.[8][9]
-
Enzyme Inhibition: Targeting key enzymes in signaling pathways crucial for cancer growth, such as protein kinases (e.g., VEGFR-2, c-Met) or oncoproteins like Mucin 1 (MUC1).[3][5][9][10]
The carboxylic acid moiety may play a crucial role in binding to target enzymes, such as Glyoxalase-I (Glo-I), by chelating with metal ions like zinc in the active site.[11] A plausible mechanism for this compound could involve the inhibition of a key oncogenic signaling pathway, leading to cell cycle arrest and apoptosis.
Caption: Postulated mechanism targeting MUC1 and PI3K pathways.
Preclinical Data Summary (Representative)
The following tables summarize in vitro cytotoxicity data for thiazole carboxylic acid derivatives structurally related to the title compound. This data provides a benchmark for expected potency and selectivity.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 4c | MCF-7 (Breast) | MTT | 2.57 ± 0.16 | [8][9] |
| HepG2 (Liver) | MTT | 7.26 ± 0.44 | [8][9] | |
| Compound 2f | Hela (Cervical) | MTT | N/A (Significant Activity Reported) | [7] |
| MCF-7 (Breast) | MTT | N/A (Significant Activity Reported) | [7] | |
| HT-29 (Colorectal) | MTT | N/A (Significant Activity Reported) | [7] | |
| Compound 4 | HCT-116 (Colon) | N/A | 0.57 - 7.8 (Range across lines) | [12] |
| MCF-7 (Breast) | N/A | 0.57 - 7.8 (Range across lines) | [12] | |
| Compound 51am | A549 (Lung) | N/A | 0.83 | [10] |
| HT-29 (Colorectal) | N/A | 0.68 | [10] | |
| MDA-MB-231 (Breast) | N/A | 3.94 | [10] |
| 4-methylthiazole-5-carboxylic acid | MDA-MB-231 (Breast) | Trypan Blue / MTT | "High Potent Activity" |[5] |
Experimental Protocols
The following are detailed protocols for the initial characterization of the anticancer properties of this compound.
References
- 1. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Thiazole Carboxylic Acid Derivatives Possessing a “Zi...: Ingenta Connect [ingentaconnect.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid and its Analogs in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
While specific enzyme inhibition data for 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is not extensively available in the public domain, the thiazole-5-carboxylic acid scaffold is a well-established pharmacophore in the design of various enzyme inhibitors. This document provides a comprehensive overview of the application of closely related thiazole-5-carboxylic acid derivatives in enzyme inhibition studies, including quantitative data, detailed experimental protocols, and workflow diagrams to guide researchers in this area.
Overview of Thiazole-5-Carboxylic Acid Derivatives as Enzyme Inhibitors
Thiazole derivatives are recognized for their diverse pharmacological activities, and the incorporation of a carboxylic acid group at the 5-position has been a key strategy in the development of potent and selective enzyme inhibitors. These compounds have been successfully investigated as inhibitors of several key enzymes implicated in various diseases.
Quantitative Data on Enzyme Inhibition by Thiazole-5-Carboxylic Acid Derivatives
The following table summarizes the inhibitory activities of various thiazole-5-carboxylic acid derivatives against different enzyme targets. This data is compiled from multiple research studies and provides a comparative overview of their potency.
| Compound Class | Target Enzyme | Compound Example | IC50 Value | Reference |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase | 4-fluoro-2-benzamido-4-methylthiazole-5-carboxylic acid | 0.57 µM | [1] |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase | 4-chloro-2-benzamido-4-methylthiazole-5-carboxylic acid | 0.91 µM | [1] |
| Thiazole carboxamide derivatives | Cyclooxygenase-1 (COX-1) | Compound 2b (t-butyl substituted) | 0.239 µM | [2][3] |
| Thiazole carboxamide derivatives | Cyclooxygenase-2 (COX-2) | Compound 2b (t-butyl substituted) | 0.191 µM | [2][3] |
| Thiazole carboxamide derivatives | Cyclooxygenase-1 (COX-1) | Compound 2a | 2.65 µM | [3] |
| Thiazole carboxamide derivatives | Cyclooxygenase-2 (COX-2) | Compound 2a | 0.958 µM | [3] |
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I (hCA I) | Multiple derivatives | 39.38–198.04 µM | [4] |
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase II (hCA II) | Multiple derivatives | 39.16–86.64 µM | [4] |
| 2-amino-4-phenylthiazole derivatives | Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Kᵢ = 0.008 µM | [5] |
| 2-amino-4-phenylthiazole derivatives | Carbonic Anhydrase II (hCA II) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.124 µM | [5] |
| 2-amino-4-phenylthiazole derivatives | Acetylcholinesterase (AChE) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.129 µM | [5] |
| 2-amino-4-phenylthiazole derivatives | Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.083 µM | [5] |
Experimental Protocols for Enzyme Inhibition Assays
The following are generalized protocols for in vitro enzyme inhibition assays that can be adapted for screening this compound and its analogs.
General Workflow for In Vitro Enzyme Inhibition Assay
A typical workflow for assessing the enzyme inhibitory potential of a compound is depicted below.
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol for Xanthine Oxidase Inhibition Assay
This protocol is adapted from studies on thiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors.[1]
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and allopurinol in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions or control to each well.
-
Add 50 µL of xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10 minutes) to monitor the formation of uric acid.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol for COX-1 and COX-2 Inhibition Assay
This protocol is based on assays used for thiazole carboxamide derivatives.[2][6]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0, containing co-factors like epinephrine and glutathione)
-
Test compound dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In separate tubes or a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the test compound dilutions.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined time (e.g., 10-15 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Logical Relationships
While a specific signaling pathway involving this compound cannot be depicted without experimental data, a general diagram illustrating the role of an enzyme inhibitor in a signaling cascade is provided below. For instance, the inhibition of a kinase like c-Met by a thiazole derivative would block downstream signaling events.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The thiazole-5-carboxylic acid scaffold represents a promising starting point for the design of novel enzyme inhibitors. The provided data on related compounds and the detailed experimental protocols offer a solid foundation for researchers to investigate the potential of "this compound" and its analogs as modulators of enzymatic activity. Further screening against a panel of enzymes is recommended to elucidate the specific biological targets and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials | Semantic Scholar [semanticscholar.org]
- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential therapeutic applications of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid and detailed protocols for its experimental evaluation. The thiazole moiety is a key structural feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial and anticancer effects.[1] The protocols outlined below are designed to facilitate the investigation of this compound as a potential lead for drug discovery.
Potential Applications
Based on the known biological activities of structurally related thiazole-5-carboxylic acid derivatives, this compound is a candidate for investigation in the following areas:
-
Oncology: Thiazole derivatives have been explored as anticancer agents, with some exhibiting potent inhibitory effects on cancer cell proliferation.[2] The planar thiazole ring can participate in various interactions with biological macromolecules, making it a valuable scaffold for the design of kinase inhibitors or other targeted therapies.
-
Infectious Diseases: The thiazole ring is present in several antimicrobial agents. This compound could be screened for activity against a panel of pathogenic bacteria and fungi to determine its potential as a novel anti-infective agent.[3]
Physicochemical Properties (Illustrative)
A summary of typical physicochemical properties for a compound of this nature is provided below. Experimental determination is required for precise values.
| Property | Value (Predicted/Exemplary) |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
| Storage | Store at 2-8°C, protect from light and moisture |
Experimental Protocols
In Vitro Anticancer Activity: Cell Viability (MTT) Assay
This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.[5][6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in a selected cancer cell line (e.g., MCF-7, A549, HCT116).
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Illustrative Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
IC₅₀ Value: ~10 µM (Example)
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining the IC₅₀ of a test compound using the MTT assay.
Antimicrobial Activity: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[7][8]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final bacterial concentration will be ~7.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[9]
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader.
-
Illustrative Data Presentation:
| Well | Compound Conc. (µg/mL) | Growth (Turbidity) |
| 1 | 500 | - |
| 2 | 250 | - |
| 3 | 125 | - |
| 4 | 62.5 | + |
| 5 | 31.25 | + |
| 6 | 15.63 | + |
| 7 | 7.81 | + |
| 8 | 3.91 | + |
| 9 | 1.95 | + |
| 10 | 0.98 | + |
| 11 | 0 (Growth Control) | + |
| 12 | 0 (Sterility Control) | - |
MIC Value: 125 µg/mL (Example)
Logical Flow for Antimicrobial Susceptibility Testing
Caption: Flowchart of the broth microdilution method for MIC determination.
Hypothetical Signaling Pathway Involvement
Should this compound demonstrate significant anticancer activity, a potential mechanism of action could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Potential inhibition of the Akt signaling node by the test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid
Introduction
4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthetic compound intended for research or development, achieving a high degree of purity is crucial for obtaining reliable and reproducible results in subsequent applications. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including recrystallization, acid-base extraction, and column chromatography. The selection of the appropriate method will depend on the nature and quantity of the impurities present in the crude material.
Physicochemical Properties (for reference)
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1][2][3] |
| Molecular Weight | 171.22 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Acidity | The carboxylic acid moiety confers acidic properties | General knowledge |
Method 1: Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities should either be very soluble or insoluble at all temperatures.
Experimental Protocol
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, and hexane) at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature. Solvent mixtures can also be effective.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude compound and the minimum amount of the chosen hot solvent to achieve complete dissolution. Stirring and heating on a hot plate will facilitate this process.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better yield, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Expected Data
| Parameter | Crude Sample | After Recrystallization |
| Purity (by HPLC) | ~90% | >98% |
| Yield | - | 70-90% |
| Melting Point | Broad range | Sharp melting point |
Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group. The target compound can be selectively extracted into an aqueous basic solution, leaving neutral and basic impurities in the organic phase. The pure acid is then recovered by acidifying the aqueous layer.
Experimental Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. The carboxylate salt will partition into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
-
Washing (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3). The purified carboxylic acid should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Expected Data
| Parameter | Crude Sample | After Acid-Base Extraction |
| Purity (by HPLC) | ~85-95% | >99% |
| Yield | - | 80-95% |
| Key Impurities Removed | Neutral and basic organic compounds |
Logical Relationship Diagram
References
Application Notes and Protocols for the Recrystallization of Thiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the purification of thiazole carboxylic acids, a critical class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The inherent biological activities of these compounds, including their roles as anticancer and antidiabetic agents, necessitate high purity for accurate biological evaluation and to meet stringent regulatory standards. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, including thiazole carboxylic acids.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent or solvent system at varying temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution. As the solution gradually cools, the solubility of the target compound decreases, leading to the formation of highly ordered crystals. Impurities, which are typically present in lower concentrations or have different solubility profiles, remain dissolved in the surrounding solution, known as the mother liquor. The purified crystals are subsequently isolated by filtration, washed, and dried.
Data Presentation: Solubility and Recrystallization Outcomes
The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for the thiazole carboxylic acid at elevated temperatures and low solubility at cooler temperatures. The following tables summarize available quantitative data on the solubility and recrystallization of specific thiazole carboxylic acids and their derivatives.
Table 1: Solubility of 2-Amino-5-methylthiazole in Various Solvents
| Solvent | Solubility (mole fraction) at 278.15 K | Solubility (mole fraction) at 298.15 K | Solubility (mole fraction) at 313.15 K |
| Methanol | 0.0869 | 0.1553 | 0.2312 |
| Ethanol | 0.0431 | 0.0753 | 0.1112 |
| n-Propanol | 0.0332 | 0.0581 | 0.0854 |
| Isopropanol | 0.0268 | 0.0475 | 0.0701 |
| Acetone | 0.0485 | 0.0886 | 0.1365 |
| 2-Butanone | 0.0332 | 0.0601 | 0.0913 |
| Acetonitrile | 0.0211 | 0.0385 | 0.0589 |
| Ethyl Acetate | 0.0512 | 0.0967 | 0.1511 |
| Toluene | 0.0098 | 0.0189 | 0.0307 |
| 1,4-Dioxane | 0.0376 | 0.0678 | 0.1014 |
| Cyclohexane | 0.0011 | 0.0023 | 0.0041 |
| Data adapted from a study on 2-amino-5-methylthiazole, a derivative of 2-aminothiazole carboxylic acid, and provides insight into solvent suitability.[1] |
Table 2: Recrystallization Data for Thiazole Carboxylic Acid Derivatives
| Compound | Recrystallization Solvent/Method | Yield (%) | Purity/Melting Point | Reference |
| 2-Amino-thiazole-5-carboxylic acid derivative | THF/Hexane | 68% (overall synthesis) | Not specified | [2] |
| Thiazolidine-4-carboxylic acid | Water/Ethanol (1:1 v/v) | 85% | 191-192 °C | |
| Thiazole-4-carboxylic acid | Precipitation by pH adjustment to ~2 | 65-94.5% | 191 °C | [3] |
Experimental Protocols
The following are detailed methodologies for the recrystallization of key thiazole carboxylic acids. These protocols are based on established procedures and can be adapted for specific derivatives with appropriate solvent screening.
Protocol 1: Cooling Recrystallization of 2-Aminothiazole-5-carboxylic Acid
This protocol is a general procedure that can be optimized by selecting the most appropriate solvent based on preliminary solubility tests.
1. Solvent Selection:
-
Evaluate the solubility of the crude 2-aminothiazole-5-carboxylic acid in a range of solvents (e.g., methanol, ethanol, water, THF, and mixtures thereof) at room temperature and at their boiling points.
-
An ideal solvent will show low solubility at room temperature and high solubility at elevated temperatures. A methanol/water mixture is often a good starting point for polar compounds.
2. Dissolution:
-
Place the crude 2-aminothiazole-5-carboxylic acid (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., methanol) dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent to maximize the recovery yield.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution.
-
Boil the solution with the charcoal for a few minutes.
4. Hot Filtration:
-
If charcoal was used, or if there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization in the funnel.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath for about 30 minutes to maximize the yield of crystals.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
7. Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
8. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.
-
Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Anti-Solvent Recrystallization of a Thiazole Carboxylic Acid Derivative
This method is particularly useful for compounds that are highly soluble in a solvent at room temperature. An "anti-solvent" in which the compound is insoluble is added to induce crystallization. The following is a specific example for a 2-amino-thiazole-5-carboxylic acid derivative.[2]
1. Dissolution:
-
Dissolve the crude thiazole derivative (e.g., 130 kg) in a suitable solvent in which it is highly soluble (e.g., 870 kg of THF) at a slightly elevated temperature (e.g., 50 °C).[2]
2. Addition of Anti-Solvent:
-
Slowly add a pre-cooled anti-solvent in which the compound is poorly soluble (e.g., 640 kg of hexane at 20 °C) to the stirred solution over a period of time (e.g., 3 hours).[2] The slow addition is crucial for the formation of well-defined crystals.
3. Crystallization:
-
After the addition of the anti-solvent is complete, cool the resulting suspension to a lower temperature (e.g., 0 °C) to maximize precipitation.[2]
4. Isolation and Washing:
-
Filter the precipitated product using a suitable filtration apparatus.
-
Wash the filter cake with a portion of the cold anti-solvent (e.g., 380 L of hexane).[2]
5. Drying:
-
Dry the purified product under a stream of nitrogen at an appropriate temperature (e.g., 50 °C) or in a vacuum oven.[2]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the cooling recrystallization of thiazole carboxylic acids.
Signaling Pathways
Thiazole carboxylic acid derivatives are key pharmacophores in the development of drugs targeting various diseases, including cancer and diabetes. Understanding their mechanism of action often involves elucidating their interaction with specific signaling pathways.
EGFR Signaling Pathway in Cancer Therapy
Many thiazole-based compounds exhibit anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by thiazole carboxylic acid derivatives.
SGLT2 Inhibition in Diabetes Treatment
Certain thiazole carboxylic acid derivatives function as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. SGLT2 is primarily responsible for glucose reabsorption in the kidneys. Its inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.
Caption: Mechanism of SGLT2 inhibition in the kidney by thiazole derivatives.
References
Application Notes and Protocols: Derivatization of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the chemical derivatization of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following protocols describe common derivatization strategies focusing on the carboxylic acid moiety, including esterification, amide bond formation, and hydrazide synthesis. These derivatives are valuable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Esterification via Fischer-Speier Esterification
Esterification of the carboxylic acid group can be achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method is a straightforward and widely used technique for the synthesis of esters.[1][2]
Experimental Protocol: Synthesis of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of absolute ethanol (serving as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 eq) to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.
Quantitative Data Summary: Fischer Esterification
| Derivative | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Ethyl Ester | -CH₂CH₃ | C₉H₁₃NO₂S | 200.27 | 85 | >98 |
| Methyl Ester | -CH₃ | C₈H₁₁NO₂S | 185.24 | 88 | >98 |
| Propyl Ester | -CH₂CH₂CH₃ | C₁₀H₁₅NO₂S | 213.30 | 82 | >97 |
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer-Speier esterification.
Amide Bond Formation
Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This method is highly efficient for creating amide linkages under mild conditions.
Experimental Protocol: Synthesis of N-Benzyl-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide
-
Activation: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (e.g., benzylamine, 1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary: Amide Formation
| Derivative | Amine | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| N-Benzyl Amide | Benzylamine | C₁₄H₁₆N₂OS | 260.36 | 92 | >99 |
| N-Propyl Amide | Propylamine | C₁₀H₁₆N₂OS | 212.31 | 90 | >98 |
| Morpholinyl Amide | Morpholine | C₁₁H₁₆N₂O₂S | 240.32 | 88 | >98 |
Experimental Workflow: Amide Bond Formation
Caption: Workflow for amide bond formation.
Hydrazide and Hydrazone Formation
The carboxylic acid can be converted to a hydrazide, which can then be further derivatized to form hydrazones. Hydrazides are synthesized by reacting an activated carboxylic acid (e.g., an ester) with hydrazine hydrate.
Experimental Protocol: Synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carbohydrazide
-
Esterification: First, convert the carboxylic acid to its corresponding ethyl ester as described in Protocol 1.
-
Hydrazinolysis: Dissolve the purified ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in ethanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.
Experimental Protocol: Synthesis of a Hydrazone Derivative
-
Dissolution: Dissolve the synthesized 4-Ethyl-2-methyl-1,3-thiazole-5-carbohydrazide (1.0 eq) in ethanol, with gentle heating if necessary.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (e.g., benzaldehyde, 1.0 eq) to the solution.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 2-4 hours.
-
Purification: Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Quantitative Data Summary: Hydrazide and Hydrazone Formation
| Derivative | Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Hydrazide | Hydrazine Hydrate | C₇H₁₁N₃OS | 185.25 | 80 | >97 |
| Benzaldehyde Hydrazone | Benzaldehyde | C₁₄H₁₅N₃OS | 273.36 | 95 | >99 |
Experimental Workflow: Hydrazide and Hydrazone Synthesis
Caption: Workflow for hydrazide and hydrazone synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core structure?
A1: The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole ring.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule's ester precursor, this would involve the reaction of ethyl 2-chloro-3-oxopentanoate with thioacetamide.
Q2: What are the key factors that influence the yield of the Hantzsch thiazole synthesis?
A2: Several factors can significantly impact the reaction yield, including the choice of solvent, reaction temperature, catalyst, and the purity of starting materials. The order of reagent addition and reaction time are also critical parameters that require optimization. One-pot procedures and the use of catalysts like silica-supported tungstosilicic acid have been shown to improve yields in related syntheses.[2][4]
Q3: Are there any alternative, higher-yielding methods to the traditional two-step Hantzsch synthesis?
A3: Yes, one-pot synthesis procedures have been developed that offer significantly improved yields and simpler work-ups. For instance, a one-pot method for a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, reported a yield of 72%, a substantial increase from the 11% yield of the conventional two-step process.[4] These methods often involve the in situ generation of the α-haloketone.
Q4: How can I purify the final this compound product?
A4: Purification typically involves recrystallization from a suitable solvent system. The crude product, after initial isolation by filtration, can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, acetic acid) and allowed to cool slowly to form crystals. Washing the filtered crystals with a cold solvent helps remove residual impurities. In some cases, adjusting the pH of an aqueous solution of the product can induce precipitation for purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive or impure starting materials. - Incorrect reaction temperature. - Inefficient cyclization. - Suboptimal solvent. | - Verify the purity of α-haloketone and thioamide via analytical techniques (e.g., NMR, GC-MS). - Optimize the reaction temperature; some reactions require heating while others proceed at room temperature. - Consider using a catalyst (e.g., a solid acid catalyst) to facilitate cyclization.[2] - Screen different solvents; polar solvents like ethanol or a mixture of THF and water have proven effective in similar syntheses.[4] |
| Formation of Side Products | - Self-condensation of the α-haloketone. - Decomposition of the thioamide. - Over-alkylation of the thiazole nitrogen. | - Add the α-haloketone slowly to the reaction mixture containing the thioamide. - Ensure the reaction temperature is not excessively high. - Use a slight excess of the thioamide to favor the desired reaction pathway.[1] |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent. - Formation of an oil instead of a precipitate. | - After the reaction, try adding a non-polar solvent (e.g., hexane) or cold water to induce precipitation. - If an oil forms, attempt to scratch the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent. |
| Product Purity Issues | - Incomplete reaction. - Presence of unreacted starting materials or side products. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the recrystallization process by testing different solvent systems. - Consider a column chromatography purification step if recrystallization is ineffective. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate (Ester Precursor)
This protocol is an adaptation of a high-yield, one-pot synthesis of a similar thiazole derivative.[4]
Materials:
-
Ethyl 3-oxopentanoate
-
N-Bromosuccinimide (NBS)
-
Thioacetamide
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous ammonia solution
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-oxopentanoate (1 equivalent) in a mixture of water and THF at 0°C.
-
Slowly add N-Bromosuccinimide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thioacetamide (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 2-4 hours.
-
Cool the reaction to room temperature and filter to remove any insoluble substances.
-
To the filtrate, add aqueous ammonia to precipitate the crude product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or THF/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester precursor in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH or LiOH (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to 50-60°C until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with dilute HCl until the pH is acidic (pH 2-3).
-
The carboxylic acid product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of structurally related thiazole-5-carboxylate derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.
| Compound | Synthesis Method | Reported Yield | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Conventional two-step | <11% | [4] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-pot synthesis | 72% | [4] |
| Ethyl 4-methyl-5-thiazolecarboxylate | Two-step synthesis with desulfurization | 85% | [5] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the Hantzsch thiazole synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor quality of starting materials: Purity of ethyl 2-chloro-3-oxopentanoate and thioacetamide is critical. | - Ensure the purity of starting materials using techniques like NMR or GC-MS.- Use freshly purified reagents if possible. |
| Incomplete reaction: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]- Increase the reaction time or temperature, but be cautious of increased side product formation. |
| Suboptimal reaction conditions: Incorrect temperature, solvent, or pH can hinder the reaction. | - The reaction is often heated to reflux in a solvent like ethanol.[1]- Acid catalysts such as p-Toluenesulfonic acid (PTSA) can sometimes improve the reaction rate and yield.[1] |
| Hydrolysis of α-haloketone: Ethyl 2-chloro-3-oxopentanoate can hydrolyze in the presence of water. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Side Product | Reason for Formation | Mitigation Strategy |
| Unreacted starting materials | Incomplete reaction. | - Optimize reaction time and temperature based on TLC monitoring.[1]- Ensure equimolar amounts of reactants, or a slight excess of the thioamide. |
| 4-Ethyl-2-methyl-1,3-oxazole-5-carboxylic acid | Contamination of thioacetamide with its corresponding amide (acetamide).[1] | - Use highly pure thioacetamide.- Synthesize thioacetamide from acetamide and a thionating agent like Lawesson's reagent immediately before use. |
| Dimerization or polymerization of reactants | High concentrations or excessive heating can lead to self-condensation of the α-haloketone or thioacetamide.[1] | - Maintain appropriate reactant concentrations.- Avoid excessive heating; reflux gently. |
| Isomeric thiazole formation | Under certain acidic conditions, the regioselectivity of the cyclization can be altered, leading to the formation of an isomeric thiazole. | - Maintain a neutral or slightly basic pH during the cyclization step.[2] |
Problem 3: Difficulty in Product Purification
| Issue | Recommended Purification Method |
| Product is a solid | Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane mixture).[1] |
| Product is an oil or does not crystallize | Column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[1] |
| Presence of baseline material on TLC | Wash the crude product with a non-polar solvent to remove highly non-polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of this compound?
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (ethyl 2-chloro-3-oxopentanoate) with a thioamide (thioacetamide). The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4][5]
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.[1]
Q3: What are the expected 1H NMR signals for this compound?
While specific shifts can vary based on the solvent, you would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the carboxylic acid proton (a broad singlet).
Q4: Can I use other α-haloketones or thioamides in this synthesis?
Yes, the Hantzsch synthesis is a versatile method for preparing a wide variety of substituted thiazoles. The choice of α-haloketone and thioamide will determine the substituents on the final thiazole ring.[6]
Q5: Are there greener or more efficient methods for this synthesis?
Recent advancements in the Hantzsch synthesis include the use of microwave irradiation to reduce reaction times and the use of environmentally benign solvents or even solvent-free conditions.[7][8] One-pot procedures have also been developed to improve efficiency.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 2-chloro-3-oxopentanoate
-
Thioacetamide
-
Ethanol (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
In a round-bottom flask, dissolve thioacetamide (1.0 equivalent) in anhydrous ethanol.
-
Add ethyl 2-chloro-3-oxopentanoate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a 5% aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
To the crude ester, add a solution of sodium hydroxide in ethanol/water and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Protocol 2: Minimizing Oxazole Byproduct Formation
To minimize the formation of the corresponding oxazole, ensure the purity of the thioacetamide. If acetamide contamination is suspected, thioacetamide can be freshly prepared.
Materials:
-
Acetamide
-
Lawesson's reagent
-
Toluene (anhydrous)
Procedure for Thioacetamide Synthesis:
-
In a round-bottom flask, suspend acetamide (1.0 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) in portions.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain thioacetamide, which can be used directly in the Hantzsch synthesis.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Formation of oxazole byproduct due to acetamide impurity.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hantzsch Synthesis for Substituted Thiazoles
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic chemical reaction that involves the cyclization of an α-haloketone and a thioamide to form a thiazole ring.[1][2] This method is widely used due to its simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.[1][3] The versatility of this synthesis allows for the introduction of various substituents onto the thiazole ring, making it a crucial tool in medicinal chemistry.[1]
Q2: What are the key reactants in this synthesis?
A2: The two primary reactants are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea or a substituted thioamide).[2] The reaction results in the formation of a thiazole, with the loss of a hydrogen halide (HX) and water.[3]
Q3: What is the general mechanism of the reaction?
A3: The reaction proceeds in multiple steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[1][4]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[1]
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic thiazole ring.[1]
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
A4: Yes, significant research has focused on developing greener protocols. Methods include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, performing the reaction under solvent-free conditions, or utilizing techniques like microwave or ultrasonic irradiation to reduce reaction times and energy consumption.[5][6][7]
Troubleshooting Guide
This section addresses common issues encountered during the Hantzsch synthesis of substituted thiazoles.
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields can stem from several factors. Systematically investigating each possibility is the best approach.
-
Cause 1: Purity of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction. The α-haloketone, in particular, can be unstable.
-
Solution: Ensure the purity of your reactants. Recrystallize or purify the starting materials if necessary. Verify their integrity using techniques like NMR or melting point analysis.
-
-
Cause 2: Inefficient Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically impact the yield.
-
Solution: Optimize the reaction conditions. Ethanol is a commonly effective solvent.[8] Increasing the temperature to reflux often improves yields.[8] Consider screening different solvents and catalysts. For some substrates, microwave-assisted heating can significantly improve yields and reduce reaction times compared to conventional reflux.[9]
-
-
Cause 3: Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired thiazole.
-
Solution: Adjusting the stoichiometry can help. Using a slight excess (e.g., 1.5 equivalents) of the thioamide is a common strategy to ensure the complete consumption of the limiting α-haloketone.[10]
-
The following workflow can guide your troubleshooting process for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid.
Troubleshooting Guides
Problem: Low yield after purification.
| Possible Cause | Suggested Solution |
| Product loss during recrystallization. | Optimize the recrystallization solvent system. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Avoid using an excessive volume of solvent. Consider a multi-solvent system for finer control. |
| Incomplete precipitation. | After cooling the recrystallization mixture, cool it further in an ice bath to maximize crystal formation. Ensure sufficient time is allowed for crystallization to complete. |
| Product loss during chromatographic purification. | Ensure the chosen stationary and mobile phases are appropriate for the compound's polarity. Irreversible adsorption onto the column can be an issue; consider pre-treating the silica gel with a small amount of a polar solvent or a suitable amine if the compound is acidic. |
| Degradation of the compound. | This compound may be sensitive to heat or pH extremes. Avoid prolonged heating during recrystallization. If using chromatography, ensure the solvents are neutral and of high purity. |
Problem: Presence of impurities in the final product.
| Possible Cause | Suggested Solution |
| Starting materials or reagents from synthesis. | Unreacted starting materials are a common impurity. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. If starting materials persist, consider adjusting the stoichiometry or reaction time. |
| Side-products from the synthesis. | The formation of by-products is inherent to many synthetic routes. A thorough understanding of the reaction mechanism can help in predicting and minimizing side-product formation. Purification techniques like column chromatography are effective in separating structurally different side-products. For impurities with similar polarity, preparative HPLC might be necessary. |
| Residual solvents. | Solvents used in the reaction or purification can be trapped in the crystal lattice. Dry the purified product under high vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable), to remove residual solvents. |
| Amide or ester impurities. | In syntheses involving amide or ester intermediates, incomplete hydrolysis can lead to these impurities. Ensure hydrolysis conditions (e.g., concentration of base, reaction time, and temperature) are sufficient for complete conversion to the carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurity profiles depend on the synthetic route, common impurities in the synthesis of related thiazole carboxylic acids can include unreacted starting materials, amide impurities from incomplete hydrolysis of an amide precursor, and residual ester impurities if the synthesis proceeds through an ester intermediate.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities. Ideal solvents will show poor solubility at room temperature but good solubility upon heating. Based on procedures for similar molecules, solvents like ethyl acetate, n-butanol, and acetone have been used for the recrystallization of related thiazole derivatives.[1] A mixture of solvents, such as hexane-ethyl acetate, can also be effective.[2]
Q3: When should I use column chromatography for purification?
A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially when the impurities have similar solubility profiles to the desired product. It is particularly useful for separating diastereomers or regioisomers that may have formed during the synthesis.[3]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative purity assessment.[1] Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the chemical structure and identify the presence of impurities. Melting point analysis can also be a good indicator of purity, as impurities tend to broaden and depress the melting range.
Data Presentation
Table 1: Illustrative Solvent Selection for Purification of Thiazole Carboxylic Acid Derivatives
| Solvent/Solvent System | Application | Compound Type | Reference |
| n-Butanol | Recrystallization | Ethyl 4-methyl-2-(substituted-phenyl)-5-thiazolecarboxylate | [1] |
| Ethyl Acetate | Recrystallization | Ethyl 4-methyl-2-(substituted-phenyl)-5-thiazolecarboxylate | [1] |
| Acetone | Recrystallization / Washing | 2-(3-cyano-4-(2-methylpropoxy) phenyl)-4-methylthiazole-5-carboxylic acid | [4] |
| Hexane-Ethyl Acetate | Recrystallization | 2-[(R)-1-(t-butoxycarbonylamino)-2-methylpropyl]thiazole-4-carboxylic acid derivative | [2] |
| Ethanol | Recrystallization | Ethyl 2-[4-(2-methylpropoxy)-3-nitrophenyl]-4-methyl-5-thiazole carboxylate |
Disclaimer: This table provides examples from related compounds and should be used as a guide for initial solvent screening for this compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In separate small test tubes, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon gentle heating.
-
Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
References
- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
Troubleshooting "4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" NMR spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid and encountering issues with its Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the acquisition and interpretation of NMR spectra for the target molecule.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A: The precise chemical shifts can vary based on the solvent, concentration, and temperature. However, based on the functional groups and the thiazole core, the following are the predicted chemical shift ranges.
Data Presentation: Predicted NMR Data
The expected chemical shifts for this compound are summarized below. These values are estimates and may shift depending on experimental conditions.
Table 1: Predicted ¹H NMR Data
| Protons | Multiplicity | Integration | Approximate Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| -CH₃ (thiazole) | Singlet | 3H | 2.6 - 2.8 | Attached to the C2 of the thiazole ring. |
| -CH₂- (ethyl) | Quartet | 2H | 2.9 - 3.2 | Coupled to the ethyl -CH₃ group. |
| -CH₃ (ethyl) | Triplet | 3H | 1.2 - 1.4 | Coupled to the ethyl -CH₂- group. |
| -COOH | Broad Singlet | 1H | 10.0 - 13.0 | Highly variable, may exchange with water. |
Table 2: Predicted ¹³C NMR Data
| Carbon | Approximate Chemical Shift (ppm) | Notes |
|---|---|---|
| -COOH | 165 - 175 | Carboxylic acid carbon. |
| C2 (thiazole) | 160 - 170 | Carbon bearing the methyl group. |
| C4 (thiazole) | 145 - 155 | Carbon bearing the ethyl group. |
| C5 (thiazole) | 120 - 130 | Carbon bearing the carboxylic acid. |
| -CH₂- (ethyl) | 20 - 25 | |
| -CH₃ (thiazole) | 18 - 22 |
| -CH₃ (ethyl) | 12 - 16 | |
Q2: I am seeing unexpected peaks in my ¹H NMR spectrum. What could they be?
A: Unexpected signals most commonly arise from residual protons in the deuterated solvent, water, or impurities from the synthesis or purification process.[1][2]
-
Solvent Peaks: Every deuterated solvent has a small residual signal from its non-deuterated isotopomer.[2] For example, CDCl₃ shows a peak at 7.26 ppm, and DMSO-d₆ shows one at 2.50 ppm.[2]
-
Water: Water is a very common contaminant and can appear as a broad peak. Its chemical shift is highly dependent on the solvent, from ~1.5 ppm in CDCl₃ to ~3.3 ppm in DMSO-d₆.[3] Keeping solvent bottles tightly capped can help minimize water absorption.[4]
-
Common Lab Contaminants: Solvents like acetone, ethyl acetate, or grease can be introduced during sample preparation or from unclean glassware.[1] Acetone typically appears as a singlet around 2.17 ppm in CDCl₃.[2]
Table 3: Common Deuterated Solvents and Residual Peaks
| Solvent | Residual ¹H Peak (ppm) | Water Peak (ppm) |
|---|---|---|
| Chloroform-d (CDCl₃) | 7.26 | ~1.5 |
| DMSO-d₆ | 2.50 | ~3.3 |
| Acetone-d₆ | 2.05 | ~2.8 |
| Methanol-d₄ | 3.31 (CHD₂) | ~4.8 |
| Benzene-d₆ | 7.16 | ~0.4 |
Source: Data compiled from multiple sources.[2][3]
Q3: The peak for the carboxylic acid proton (-COOH) is very broad or not visible at all. Why?
A: This is a common phenomenon for acidic protons.
-
Chemical Exchange: The carboxylic acid proton is labile and can exchange with other labile protons in the sample, such as trace amounts of water. This exchange process can lead to significant peak broadening.[5]
-
D₂O Exchange: If you suspect a peak is from the -COOH proton, you can confirm it by adding a drop of deuterium oxide (D₂O) to your NMR tube and shaking it vigorously. The acidic proton will exchange with deuterium, causing the peak to disappear from the ¹H spectrum.[1]
Q4: My baseline is distorted, and the peaks are broad and poorly resolved. How can I fix this?
A: Poor spectral quality often points to issues with sample preparation or instrument shimming.
-
Poor Shimming: The magnetic field needs to be homogenous across the sample. If the instrument is not shimmed correctly, peaks will be broad and distorted.[4] Re-shimming the instrument is the first step.
-
Insoluble Material: The sample must be completely dissolved.[6] Any solid particles will disrupt the magnetic field homogeneity, leading to broad lines.[6] Filter your sample through a small plug of cotton or glass wool into the NMR tube to remove particulates.[7]
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes peak broadening.[7] A typical concentration for ¹H NMR of a small molecule is 5-25 mg in 0.6-0.7 mL of solvent.[6]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause severe line broadening.[6] Ensure all glassware is scrupulously clean.
Q5: The integration values for my peaks do not match the expected ratio of protons. What is the cause?
A: Inaccurate integration can result from several factors:
-
Peak Overlap: If peaks are overlapping, the instrument may not be able to accurately deconvolute and integrate them separately.[1] Trying a different solvent, like benzene-d₆, can sometimes shift the peaks enough to resolve them.[1]
-
Signal Saturation: Very strong signals, often from the solvent or a highly concentrated sample, can saturate the detector.[8] This can lead to non-linear responses and incorrect integrations for other peaks. Reducing the sample concentration may help.[8]
-
Slow Relaxation: Nuclei with long relaxation times (T1) may not fully relax between pulses, leading to lower signal intensity and inaccurate integration. This is more common in ¹³C NMR but can affect ¹H NMR, especially for quaternary carbons or protons in very rigid environments.
Visual Guides and Workflows
To assist in spectral interpretation and troubleshooting, the following diagrams illustrate the molecule's structure and a logical workflow for addressing common NMR issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.washington.edu [chem.washington.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Thiazole-5-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of thiazole-5-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for thiazole-5-carboxylic acid, and which one generally gives the best yield?
A1: The primary synthetic routes include the Hantzsch thiazole synthesis, the Cook-Heilbron synthesis, oxidation of 5-substituted thiazole precursors, and a halogen-metal exchange reaction. The one-pot synthesis, a variation of the Hantzsch reaction, has been shown to significantly improve yields for certain derivatives like ethyl 2-amino-4-methylthiazole-5-carboxylate, with reported yields around 72% compared to less than 11% for traditional two-step methods[1][2]. The halogen-metal exchange method is also noted as a convenient and high-yielding approach for thiazole-5-carboxylic acids that are otherwise difficult to access[3].
Q2: I am experiencing very low yields in my Hantzsch synthesis of a thiazole-5-carboxylate. What are the likely causes?
A2: Low yields in the Hantzsch synthesis can often be attributed to several factors:
-
Poor quality of starting materials: Impurities in your α-haloketone or thioamide can lead to undesirable side reactions.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical. The reaction often requires heating, and deviation from the optimal temperature can reduce yields.
-
Incomplete reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).
-
Side reactions: The formation of byproducts such as oxazoles (if the thioamide is contaminated with amide) or dimerization of reactants can consume starting materials.
-
Product loss during workup and purification: The isolation and purification steps may not be optimized, leading to a loss of the desired product.
Q3: How can I minimize the formation of side products during the synthesis?
A3: To minimize side products, ensure the purity of your reactants. For the Hantzsch synthesis, using a pure thioamide is crucial to prevent the formation of oxazole byproducts. Controlling the reaction temperature and time as specified in a reliable protocol can also prevent the formation of degradation products or polymers. In the case of the halogen-metal exchange, maintaining a very low temperature (e.g., -78 °C) is critical to prevent unwanted side reactions of the highly reactive organolithium intermediate[3].
Q4: What is the best way to purify thiazole-5-carboxylic acid?
A4: Purification is often achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Adjusting the pH of the aqueous solution to the isoelectric point of the carboxylic acid (typically pH 2-3) will cause it to precipitate, which is a key step in purification and isolation[4].
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of thiazole-5-carboxylic acid and its esters.
Problem 1: Low Yield in Hantzsch Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation observed on TLC. | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the recommended temperature (e.g., 80°C) for the specified duration (e.g., 2 hours). Monitor the reaction progress by TLC until the starting materials are consumed[1]. |
| Multiple spots on TLC, with one possibly being the product. | Formation of side products due to impure reactants or suboptimal conditions. | Use highly pure ethyl 2-bromoacetoacetate and thiourea. Consider using a one-pot synthesis method which has been shown to improve yields by simplifying the procedure and reducing intermediate handling[1][2]. |
| Significant product loss during workup. | The product may be soluble in the workup solvents. | After the reaction, filter any insoluble material and then carefully basify the filtrate with ammonia water to precipitate the product. Wash the precipitate thoroughly with water to remove soluble impurities[1]. |
Problem 2: Poor Yield in the Oxidation of 5-Hydroxymethylthiazole to Thiazole-5-Carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete oxidation of the starting material. | The oxidizing agent is not potent enough or used in insufficient quantity. | Use a strong oxidizing agent like a mixture of nitric acid and sulfuric acid. Ensure the correct molar ratio of the oxidant to the starting material is used[2]. |
| Low recovery of the carboxylic acid after reaction. | The product is soluble in the acidic reaction mixture. | After the reaction is complete, carefully adjust the pH of the solution to approximately 2-3 with a base like concentrated ammonium hydroxide. This will cause the thiazole-5-carboxylic acid to precipitate out of the solution, allowing for easier isolation by filtration[4]. |
| Formation of undesired byproducts. | Over-oxidation or side reactions with the thiazole ring. | Control the reaction temperature carefully, as excessive heat can lead to degradation. Follow the recommended temperature profile for the specific oxidizing agent being used. |
Yield Improvement Data
The following table summarizes the yield improvements observed in the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.
| Synthesis Method | Key Reagents | Reported Yield | Reference |
| Traditional Two-Step Hantzsch | Ethyl acetoacetate, NBS, Thiourea | < 11% | [1] |
| Improved One-Pot Synthesis | Ethyl acetoacetate, NBS, Thiourea | 72% | [1][2] |
Experimental Protocols
Protocol 1: High-Yield One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate[1]
This protocol is an improved one-pot version of the Hantzsch synthesis.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Thiourea (1.0 eq)
-
Water
-
Tetrahydrofuran (THF)
-
Ammonia water
Procedure:
-
In a round-bottom flask, prepare a mixture of ethyl acetoacetate in water and THF.
-
Cool the mixture to below 0°C in an ice bath.
-
Slowly add NBS to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thiourea to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
Cool the reaction to room temperature and filter to remove any insoluble substances.
-
To the filtrate, add ammonia water to precipitate the product.
-
Stir the resulting yellow floccules at room temperature for 10 minutes.
-
Filter the precipitate, wash with water, and recrystallize from ethyl acetate to obtain the pure product.
Protocol 2: Synthesis of Thiazole-5-Carboxylic Acid via Halogen-Metal Exchange[3]
This method is suitable for producing thiazole-5-carboxylic acid from 5-bromothiazole.
Materials:
-
5-Bromothiazole
-
n-Butyllithium (n-BuLi)
-
Dry solid carbon dioxide (dry ice)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (for workup)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromothiazole in anhydrous diethyl ether or THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.
-
Stir the mixture at -78°C for the time specified in the literature to ensure complete lithium-halogen exchange.
-
In a separate flask, crush dry ice into a powder.
-
Carefully pour the organolithium solution onto the powdered dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with hydrochloric acid to precipitate the thiazole-5-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Visualizing the Workflow
Troubleshooting Logic for Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Experimental Workflow for One-Pot Synthesis
Caption: One-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.
References
"4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" reaction condition optimization
Technical Support Center: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step process. The first step is the synthesis of the ethyl ester precursor, ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate, via the Hantzsch thiazole synthesis. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.
Q2: What are the typical starting materials for the Hantzsch synthesis of the ethyl ester precursor?
A2: The key starting materials are ethyl 2-chloro-3-oxopentanoate (or ethyl 2-bromo-3-oxopentanoate) and thioacetamide. The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[1][2][3]
Q3: What reaction conditions are recommended for the final hydrolysis step?
A3: The ethyl ester can be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a solvent mixture like ethanol/water or THF/water.[4] The reaction is typically followed by acidification with an acid like hydrochloric acid to precipitate the final product.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress by observing the disappearance of the starting materials and the appearance of the product spot.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture.
Q5: What are some common impurities I might encounter?
A5: Potential impurities could include unreacted starting materials, side-products from competing reactions (such as dehalogenation of the α-haloketoester), or byproducts from the hydrolysis step. In some cases, N-alkylation can occur as a side reaction.[6][7]
Troubleshooting Guides
Guide 1: Hantzsch Thiazole Synthesis of Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate
This guide addresses common issues encountered during the synthesis of the ethyl ester precursor.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive α-haloketoester (degraded). | Use freshly prepared or properly stored α-haloketoester. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Hantzsch synthesis can be sensitive to temperature; both too low and too high temperatures can hinder the reaction. | |
| Low-quality thioacetamide. | Ensure the purity of the thioacetamide. | |
| Formation of Multiple Products (Observed on TLC) | Competing side reactions. | Consider adjusting the order of addition of reagents. A one-pot method where the α-haloketoester is generated in situ and immediately reacted with thioacetamide can sometimes improve selectivity.[5][8] |
| Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and monitor the reaction closely. | |
| Difficult Product Isolation | Product is soluble in the workup solvent. | If the product is an oil, attempt extraction with a different organic solvent. If it's a solid, try to induce precipitation by cooling or adding an anti-solvent. |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Guide 2: Hydrolysis of Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate
This guide addresses common issues during the conversion of the ethyl ester to the final carboxylic acid.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | Insufficient amount of base. | Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). |
| Short reaction time. | Extend the reaction time and monitor by TLC until the starting ester is fully consumed. | |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., to 40-50 °C) to facilitate the hydrolysis. | |
| Product Fails to Precipitate Upon Acidification | Product is soluble in the solvent system. | If the product remains in solution, concentrate the mixture under reduced pressure to remove the organic solvent, then attempt extraction with a suitable organic solvent. |
| pH is not sufficiently acidic. | Ensure the pH is lowered to approximately 2-3 by adding more acid.[4] | |
| Oily Product Instead of Solid | Presence of impurities. | Purify the intermediate ester before hydrolysis. The oily product can be purified by column chromatography. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate
A representative one-pot procedure based on similar thiazole syntheses:[5][8]
-
Dissolve ethyl 3-oxopentanoate in a suitable solvent (e.g., THF/water).
-
Cool the mixture to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) and stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Add thioacetamide to the reaction mixture.
-
Heat the reaction to reflux (around 80-90 °C) for 2-4 hours.
-
Cool the reaction to room temperature and filter off any insoluble material.
-
Neutralize the filtrate with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
Protocol 2: Hydrolysis to this compound
A general hydrolysis procedure adapted from a similar compound:[4]
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add hydrochloric acid (e.g., 10% HCl) to adjust the pH to ~2-3, which should precipitate the carboxylic acid.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiazole derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments for the most common thiazole synthesis methods.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a versatile method for preparing a wide range of thiazole derivatives from α-haloketones and a thioamide source.[1][2]
Q1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the common causes?
A1: Low yields in Hantzsch synthesis can be attributed to several factors:
-
Poor quality of starting materials: The purity of the α-haloketone and thioamide is critical. Impurities can lead to unwanted side reactions.[3]
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice significantly impact the outcome.[3][4]
-
Incomplete reaction: The reaction may not have proceeded to completion.
-
Side reactions: The formation of byproducts can consume reactants and complicate purification.[3]
-
Product loss during workup and purification: The isolation and purification steps may not be optimized.
Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: In the Hantzsch thiazole synthesis, several side products can form:
-
Unreacted starting materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.[3]
-
Formation of an oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[3]
-
Dimerization or polymerization of reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[3]
-
Formation of isomeric thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[3]
Q3: How can I optimize the reaction conditions for a better yield?
A3: To optimize your reaction, consider the following:
-
Solvent selection: While ethanol is a common solvent, screening other solvents like methanol, 1-butanol, 2-propanol, or even water under reflux conditions can be beneficial depending on your specific substrates.[4]
-
Temperature control: Conventional heating often requires reflux for several hours. Microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[4]
-
Catalysts: While often catalyst-free, acid catalysts like p-toluenesulfonic acid (PTSA) can sometimes improve the reaction rate and yield.[3]
Q4: My product is difficult to purify. What purification methods are recommended?
A4: Common purification methods for thiazole derivatives include:
-
Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is crucial, with ethanol, methanol, or mixtures like ethyl acetate/hexane often being suitable.[3]
-
Column chromatography: This is a versatile technique for separating compounds with different polarities.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide.[2][5]
Q1: I am getting a low yield in my Cook-Heilbron synthesis. What could be the issue?
A1: Low yields in the Cook-Heilbron synthesis can arise from:
-
Instability of reactants: α-aminonitriles can be unstable, especially if they are not stored properly.
-
Suboptimal reaction conditions: Although the reaction is often carried out under mild conditions, temperature and reaction time can still influence the outcome.
-
Side reactions: The formation of byproducts can reduce the yield of the desired 5-aminothiazole.
Q2: What are the typical side products in a Cook-Heilbron reaction?
A2: Common side products can include:
-
Hydrolysis of the nitrile group: If water is present in the reaction mixture, the α-aminonitrile can hydrolyze to the corresponding α-amino acid.
-
Polymerization of reactants: Under certain conditions, the starting materials may polymerize.
Q3: How can I improve the purity of my 5-aminothiazole product?
A3: Purification of 5-aminothiazoles can be achieved by:
-
Recrystallization: This is a common method for purifying solid 5-aminothiazoles.
-
Column chromatography: This can be used to separate the desired product from any unreacted starting materials or side products.
Gabriel Thiazole Synthesis
The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the reaction of an α-acylaminoketone with phosphorus pentasulfide (P₄S₁₀).[1][6]
Q1: My Gabriel synthesis is not working well, and the yield is very low. What are the common pitfalls?
A1: Challenges in the Gabriel synthesis often relate to:
-
Reactivity of phosphorus pentasulfide: P₄S₁₀ is highly reactive and moisture-sensitive. Improper handling can lead to its decomposition and low reactivity.[7]
-
High reaction temperatures: This reaction typically requires high temperatures (around 170°C), which can lead to the decomposition of starting materials or products.[1]
-
Difficult workup: The workup procedure to remove phosphorus byproducts can be challenging and may lead to product loss.
Q2: What are the key safety precautions when working with phosphorus pentasulfide?
A2: Phosphorus pentasulfide is a hazardous reagent and requires careful handling:
-
It reacts violently with water, liberating extremely flammable and toxic hydrogen sulfide gas.[7][8] Always work in a well-ventilated fume hood and avoid contact with moisture.[7]
-
It is a flammable solid and its dust can be explosive.[8] Avoid creating dust and keep it away from ignition sources.
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Q3: How can I effectively remove the phosphorus byproducts after the reaction?
A3: The workup typically involves:
-
Quenching the reaction mixture: Carefully and slowly quench the reaction mixture with a non-aqueous solvent like isopropanol before adding water to decompose any remaining P₄S₁₀.[9]
-
Aqueous workup: After quenching, an aqueous workup with a basic solution can help to remove the phosphorus byproducts as soluble phosphates.
-
Extraction: The desired thiazole derivative can then be extracted into an organic solvent.
Data Presentation
The following table summarizes and compares the efficacy of various thiazole synthesis methodologies.
| Synthesis Method | Typical Yield (%) | Typical Reaction Time | Advantages | Disadvantages |
| Hantzsch Thiazole Synthesis | 70-95% | 2-24 hours | Well-established, broad substrate scope, reliable.[1] | Often requires elevated temperatures and long reaction times.[1] |
| Microwave-Assisted Hantzsch | 85-98% | 5-30 minutes | Dramatically reduced reaction times, often higher yields.[1] | Requires specialized microwave equipment.[1] |
| Solvent-Free Hantzsch (Grinding) | 80-95% | 10-20 minutes | Environmentally friendly, simple workup, rapid.[1] | May not be suitable for all substrates, scalability can be a concern.[1] |
| Cook-Heilbron Synthesis | 50-80% | 1-5 hours | Access to 5-aminothiazoles, mild reaction conditions.[1] | Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[1] |
| Brønsted Acid-Promoted One-Pot Synthesis | 60-85% | 8-12 hours | Use of simple, readily available starting materials.[1] | Requires high temperatures, yields can be moderate.[1] |
Experimental Protocols
Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established Hantzsch synthesis procedures.[10]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Equipment:
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry.
Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
This protocol is a general representation of the Cook-Heilbron synthesis.
Materials:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and side-arm flask
Procedure:
-
Dissolve aminoacetonitrile hydrochloride in a minimal amount of water and cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free aminoacetonitrile.
-
To this cold solution, add an equimolar amount of carbon disulfide dissolved in ethanol.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization.
Gabriel Thiazole Synthesis of 2,5-Dimethylthiazole
This protocol is based on the general procedure for the Gabriel synthesis.[11]
Materials:
-
N-(2-oxopropyl)acetamide
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene or xylene
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a drying tube
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine N-(2-oxopropyl)acetamide and an equimolar amount of phosphorus pentasulfide in an anhydrous solvent such as toluene or xylene.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding isopropanol to decompose any unreacted P₄S₁₀.
-
Pour the mixture into a beaker of ice water and make the solution basic with a sodium carbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: A general troubleshooting workflow for low-yield thiazole synthesis.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. bepls.com [bepls.com]
- 4. Studies in the azole series; a novel route to 5-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. chemtradelogistics.com [chemtradelogistics.com]
- 8. Phosphorus sulfide (P2S5) | P4S10 | CID 14817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. brainly.com [brainly.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
Purity Analysis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is of paramount importance. This guide provides a comparative overview of analytical techniques for the purity assessment of this compound, complete with detailed experimental protocols and expected performance data based on the analysis of analogous structures.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for purity determination depends on factors such as the desired level of accuracy, the nature of potential impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is often the primary method for purity and impurity analysis due to its high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful method for determining absolute purity without the need for a specific reference standard of the analyte. Classical titrimetric methods can also provide a cost-effective way to determine the overall assay of the carboxylic acid.
Table 1: Comparison of Purity Analysis Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Acid-Base Titration |
| Principle | Differential partitioning between a stationary and mobile phase | Separation based on volatility and mass-to-charge ratio | Signal intensity is directly proportional to the number of nuclei | Neutralization of the carboxylic acid with a standardized base |
| Primary Use | Purity, impurity profiling, and quantification | Identification and quantification of volatile impurities | Absolute purity determination | Overall assay of the carboxylic acid |
| Typical Column/Probe | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | 5 mm NMR tube with a suitable deuterated solvent | Buret and pH indicator/electrode |
| Mobile/Carrier Gas | Acetonitrile/Water with acid modifier (e.g., formic acid) | Helium | - | - |
| Detector | UV/Vis (Diode Array Detector) | Mass Spectrometer (MS) | NMR Spectrometer | Visual indicator or potentiometric endpoint |
| Sample Preparation | Dissolution in a suitable solvent (e.g., Methanol/Water) | Derivatization (e.g., silylation) may be required | Dissolution in a deuterated solvent with an internal standard | Dissolution in a suitable solvent (e.g., Ethanol/Water) |
| Estimated Linearity | 0.1 - 100 µg/mL | Dependent on derivatization and analyte | Wide dynamic range | Dependent on titrant concentration |
| Estimated LOD/LOQ | LOD: ~0.01 µg/mL, LOQ: ~0.03 µg/mL | LOD: ~1 pg, LOQ: ~5 pg (with derivatization) | ~0.1% w/w | ~0.1% w/w |
| Estimated Precision | RSD < 2% | RSD < 5% | RSD < 1% | RSD < 0.5% |
| Estimated Accuracy | 98-102% | 95-105% | 99-101% | 99.5-100.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. Derivatization is often necessary to increase the volatility of the carboxylic acid.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization (Silylation):
-
To approximately 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
GC-MS Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of the purity of the compound against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a tared NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve the sample and standard completely.
-
Record the exact weights of the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Acid-Base Titration
This classical method determines the overall assay of the carboxylic acid functional group.
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
Ethanol/Water (1:1) solvent.
Procedure:
-
Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of the ethanol/water solvent.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
Perform a blank titration with the solvent and subtract this volume from the sample titration.
Calculation:
Assay (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 10)
Where:
-
V_NaOH = Volume of NaOH used (mL)
-
M_NaOH = Molarity of NaOH (mol/L)
-
MW_analyte = Molecular weight of the analyte (171.22 g/mol )
-
m_sample = mass of the sample (mg)
Potential Impurities
Based on common synthetic routes for thiazole carboxylic acids, potential impurities may include:
-
Starting materials: Unreacted reagents from the synthesis.
-
Intermediates: Incomplete reaction products.
-
By-products: Products from side reactions, such as decarboxylation products.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Logical relationship for a comprehensive purity assessment strategy.
A Comparative Guide to the HPLC Analysis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid
The accurate and precise quantification of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methods for the analysis of this compound, supported by experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals.
Comparative Overview of Analytical Methods
A direct comparison of performance data is challenging without established methods. However, we can project the expected performance of two primary HPLC-based approaches. The following table summarizes the key analytical parameters for a proposed HPLC-UV method and a potential HPLC-MS/MS method, derived from methodologies applied to similar compounds.
| Parameter | HPLC-UV Method (Proposed) | HPLC-MS/MS Method (Alternative) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or HILIC (e.g., 100 mm x 2.1 mm, 2.5 µm) |
| Mobile Phase | Isocratic or Gradient: Acetonitrile/Methanol and Water (with acid modifier like formic or phosphoric acid) | Gradient: Acetonitrile and Water (with 0.1% Formic Acid) |
| Detection | UV Detector (e.g., 238 nm) | Tandem Mass Spectrometer (MS/MS) |
| Sensitivity (LOQ) | Expected in the µg/mL range | Expected in the ng/mL to pg/mL range |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; based on specific precursor-product ion transitions. |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Precision | Typically <2% RSD for intra- and inter-day assays. | Typically <15% RSD for intra- and inter-day assays in complex matrices. |
| Accuracy | Generally within 98-102%. | Generally within 85-115% in complex matrices. |
| Application | Routine quality control, purity assessment, and content uniformity. | Bioanalysis, impurity profiling at trace levels, and metabolite identification. |
Experimental Protocols
Below are detailed experimental protocols for the proposed HPLC-UV method and a potential alternative HPLC-MS/MS method for the analysis of this compound.
Method 1: HPLC-UV Analysis
This method is adapted from a general procedure for the analysis of thiazole derivatives.[1]
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of methanol and water (70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (or controlled at 25 °C).
-
Detection Wavelength: 238 nm.[1]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material in the mobile phase to obtain a theoretical concentration within the calibration range.
4. System Suitability:
-
Inject the standard solution (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
The theoretical plates for the analyte peak should be more than 2000.
-
The tailing factor should be not more than 2.0.
Method 2: HPLC-MS/MS Analysis (Alternative)
This method is based on protocols for the analysis of other thiazole-containing carboxylic acids in complex matrices.[2][3][4]
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Waters XBridge BEH C18 (100 mm x 2.1 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: ESI positive or negative (to be determined based on analyte response).
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]+ or [M-H]- of this compound. Product ions for quantification and qualification will need to be determined by infusing a standard solution.
-
Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for the specific instrument and analyte.
4. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but using mobile phase components for dissolution and dilution. For analysis in biological matrices, a sample preparation step like protein precipitation with acetonitrile or solid-phase extraction would be necessary.[3]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental workflows for HPLC analysis.
Caption: A generalized workflow for the HPLC analysis of a target compound.
Caption: Decision logic for selecting an appropriate HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" and a structurally similar alternative, "2,4-Dimethyl-1,3-thiazole-5-carboxylic acid." The information presented is intended to assist in the validation of the target compound's structure through a detailed examination of its proposed synthesis and a comparison of its physicochemical properties with a known analog.
Structural and Physicochemical Comparison
| Property | This compound | 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid |
| Molecular Formula | C₇H₉NO₂S[1] | C₆H₇NO₂S |
| Molecular Weight | 171.22 g/mol | 157.19 g/mol |
| CAS Number | 119778-44-8[1] | 53137-27-2 |
| Physical State | Solid (Predicted) | Solid |
| Melting Point | Not available | 235 °C (decomposes) |
| Spectroscopic Data | ¹H NMR data is commercially available.[2] | ¹H NMR data is publicly available.[3] |
Experimental Protocols
A proposed synthesis for "this compound" is outlined below, following the principles of the Hantzsch thiazole synthesis. This is followed by the documented synthesis of the comparative compound, "2,4-Dimethyl-1,3-thiazole-5-carboxylic acid."
Proposed Synthesis of this compound
This synthesis involves a two-step process: the initial formation of the ethyl ester via Hantzsch thiazole synthesis, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate
-
Reaction Setup: To a solution of ethyl 2-ethylacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add thioacetamide (1 equivalent).
-
Reaction Conditions: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (e.g., 2 equivalents).
-
Reaction Conditions: The mixture is heated at reflux until the ester is completely hydrolyzed, as monitored by TLC.
-
Work-up and Purification: The ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.
Synthesis of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid
The synthesis of this comparative compound also follows the Hantzsch thiazole synthesis.
Step 1: Synthesis of Ethyl 2,4-Dimethyl-1,3-thiazole-5-carboxylate
A mixture of ethyl acetoacetate, thioacetamide, and a catalyst such as piperidine in a solvent like ethanol is heated to form the thiazole ring.
Step 2: Hydrolysis to 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid
The resulting ethyl ester is then hydrolyzed using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid product.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the proposed synthetic pathway and a generalized representation of the potential biological signaling pathways that thiazole derivatives are known to modulate.
Comparative Biological Activity
Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. While direct comparative data for "this compound" and "2,4-Dimethyl-1,3-thiazole-5-carboxylic acid" is not extensively documented, the existing literature on similar structures allows for an informed discussion of their potential activities.
-
Antimicrobial Activity: Thiazole-containing compounds have been widely recognized for their antibacterial and antifungal properties. The specific substituents on the thiazole ring can significantly influence the antimicrobial spectrum and potency. It is plausible that both "this compound" and its dimethyl analog could exhibit antimicrobial effects, and a comparative study would be necessary to determine the impact of the ethyl versus methyl group at the 4-position.
-
Anticancer Activity: Numerous thiazole derivatives have been investigated as potential anticancer agents.[4] Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The structural differences between the two compounds, specifically the alkyl substituent at the C-4 position, could lead to variations in their binding affinity to target enzymes and, consequently, their anticancer efficacy.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(119778-44-8) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Substituted Thiazole-5-Carboxylic Acids: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various substituted thiazole-5-carboxylic acid derivatives. The information is compiled from recent studies and presented with supporting experimental data to facilitate informed decisions in drug discovery programs.
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer and antimicrobial activities. This guide focuses on the comparative bioactivity of substituted thiazole-5-carboxylic acids and their analogues, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and mechanisms of action.
Quantitative Bioactivity Data
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected substituted thiazole-5-carboxylic acid derivatives from various studies.
Table 1: Anticancer Activity of Substituted Thiazole-5-Carboxamide Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Bioactivity (IC50/GI50 in µM) | Reference |
| 8c | 2-(2-chlorophenyl)-4-trifluoromethyl-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide | A-549 (Lung Carcinoma) | 48% inhibition at 5 µg/mL | [1][2] |
| 8f | 2-(2-chlorophenyl)-4-trifluoromethyl-N-(2,4,6-trichlorophenyl)thiazole-5-carboxamide | A-549 (Lung Carcinoma) | 40% inhibition at 5 µg/mL | [1][2] |
| 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Comparable to Dasatinib | [3] |
| MCF-7 (Breast Cancer) | 20.2 | [3] | ||
| HT-29 (Colon Carcinoma) | 21.6 | [3] | ||
| 3g | 2-amino-4-methylthiazole-5-carboxylate derivative | EKVX (Non-Small Cell Lung) | 0.865 | [4] |
| MDA-MB-468 (Breast Cancer) | 1.20 | [4] | ||
| 4c | 2-amino-4-methylthiazole-5-carboxylate derivative | HOP-92 (Non-Small Cell Lung) | 0.34 | [4] |
| EKVX (Non-Small Cell Lung) | 0.96 | [4] | ||
| MDA-MB-231/ATCC (Breast Cancer) | 1.08 | [4] |
Table 2: Monoacylglycerol Lipase (MAGL) Inhibitory Activity of 2-amino-4-methylthiazole-5-carboxylate Derivatives
| Compound ID | Substitution Pattern | Bioactivity (IC50 in µM) | Reference |
| 3g | 2-amino-4-methylthiazole-5-carboxylate derivative | 0.037 | [4] |
| 4c | 2-amino-4-methylthiazole-5-carboxylate derivative | 0.063 | [4] |
| 3c-f, 4e, 4f, 6b-f | Various 2-amino-4-methylthiazole-5-carboxylate derivatives | 0.037 - 9.60 | [4] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below.
Anticancer Activity Assessment (MTT Assay)
This protocol is a synthesized method for determining the cytotoxic effects of substituted thiazole-5-carboxylic acid derivatives on various cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., A-549, MCF-7, HCT-8) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are further diluted with the cell culture medium to achieve a range of final concentrations. The cells are then treated with these varying concentrations of the compounds and incubated for an additional 48-72 hours.[2][5][6]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for 1.5 to 4 hours at 37°C.[5][6]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals in each well are solubilized by adding 130-150 µL of DMSO. The plates are then incubated for 15 minutes with shaking to ensure complete dissolution.[2][5]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[5][6]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This colorimetric assay is used to screen for inhibitors of human MAGL.[7]
-
Reagent Preparation:
-
Assay Buffer (1X): 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.
-
Enzyme Solution: Human recombinant MAGL is diluted in 1X Assay Buffer.
-
Substrate Solution: A 17 mM ethanolic solution of 4-nitrophenylacetate is used as the substrate.
-
Inhibitor Solutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
-
Assay Procedure (in a 96-well plate):
-
100% Initial Activity Wells: To three wells, add 150 µL of 1X Assay Buffer, 10 µL of the diluted MAGL enzyme, and 10 µL of the solvent used for the inhibitor.
-
Background Wells: To three wells, add 160 µL of 1X Assay Buffer and 10 µL of the solvent.
-
Inhibitor Wells: To the test wells, add 150 µL of 1X Assay Buffer, 10 µL of the diluted MAGL enzyme, and 10 µL of the serially diluted inhibitor solutions.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the MAGL substrate to all wells. The plate is then shaken for 10 seconds.
-
Incubation and Measurement: The plate is incubated for 10 minutes at room temperature. The absorbance is then read at a wavelength between 405-415 nm. The rate of 4-nitrophenol formation is proportional to the MAGL activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for anticancer screening and the mechanism of enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid and related derivatives. The 1,3-thiazole-5-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. Understanding the impact of structural modifications on the biological activity of this scaffold is crucial for the rational design of novel therapeutic agents.
This guide focuses on two key aspects of the SAR of this chemical class: the influence of substituents at the C2 and C4 positions of the thiazole ring and the effect of bioisosteric replacement of the carboxylic acid moiety.
Comparative Analysis of C2 and C4 Substitutions
The nature of the substituents at the C2 and C4 positions of the 1,3-thiazole-5-carboxylic acid ring system significantly influences the biological activity of the resulting compounds. While specific data for this compound is not extensively available in the public domain, a comparative analysis of related compounds allows for the elucidation of key SAR trends.
| Compound | R2 Substituent | R4 Substituent | Biological Activity | Reference |
| Reference Scaffold | -CH3 | -CH2CH3 | (Activity to be determined) | N/A |
| Analog 1 | -NH2 | -CH3 | Antimicrobial (Gram-positive bacteria), Anticancer | [1][2] |
| Analog 2 | Substituted Phenylamino | -CH3 | Anticancer (leukemia cells) | [3] |
| Analog 3 | -CH3 | -CF3 | Fungicidal, Herbicidal | [4] |
| Analog 4 | Various aryl/heteroaryl | Various alkyl/aryl | Antimicrobial, Anticancer | [5][6] |
Key Observations:
-
C2 Position: The presence of an amino group at the C2 position appears to be favorable for antimicrobial and anticancer activity.[1][2] Modifications of this amino group with various substituents can modulate the activity spectrum and potency. For instance, acylation or alkylation of the 2-amino group has been explored to generate derivatives with diverse biological profiles.
-
C4 Position: The alkyl substituent at the C4 position influences the lipophilicity and steric profile of the molecule, which in turn can affect its interaction with biological targets. The replacement of a methyl group with a trifluoromethyl group has been shown to enhance fungicidal and herbicidal activities, suggesting that electron-withdrawing groups at this position can be beneficial for certain biological activities.[4] The introduction of bulkier or aromatic groups at C4 can also lead to potent biological activity, as seen in various anticancer and antimicrobial agents.[5][6]
Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group at the C5 position is a key feature for the biological activity of many thiazole derivatives, often acting as a crucial hydrogen bond donor and acceptor. However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid with other acidic functional groups can address these limitations while maintaining or even improving biological activity.
| Functional Group | Structure | pKa | Key Properties and Potential Impact | Reference |
| Carboxylic Acid | -COOH | ~4.5 | Planar, acts as H-bond donor/acceptor. Can lead to poor cell permeability and metabolic liabilities. | |
| Tetrazole | ~4.9 | Planar, similar acidity to carboxylic acid. Generally more lipophilic and metabolically stable. Can improve oral bioavailability. | [7] | |
| Hydroxamic Acid | -CONHOH | ~9 | Can chelate metal ions. May have a different binding mode compared to carboxylic acid. | |
| Acylsulfonamide | -CONHSO2R | Variable | Acidity can be tuned by the 'R' group. Can improve cell permeability. |
Implications for Drug Design:
Replacing the carboxylic acid of this compound with a bioisostere like a tetrazole could potentially enhance its metabolic stability and oral bioavailability, making it a more viable drug candidate. The choice of bioisostere would depend on the specific therapeutic target and the desired physicochemical properties.
Postulated Signaling Pathway in Anticancer Activity
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases. A key signaling pathway often implicated in cancer cell proliferation, survival, and angiogenesis is the PI3K/Akt/mTOR pathway. It is plausible that certain 2,4-disubstituted-1,3-thiazole-5-carboxylic acid derivatives may exert their anticancer activity by modulating components of this pathway.
Figure 1: Postulated inhibition of the PI3K/Akt signaling pathway by thiazole derivatives.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][8][9]
1. Preparation of Materials:
-
Microorganism: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Agent: A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent (e.g., DMSO).
-
Microtiter Plate: A sterile 96-well microtiter plate is used.
2. Assay Procedure:
-
Serial two-fold dilutions of the antimicrobial agent are prepared in the broth medium directly in the wells of the microtiter plate. A typical concentration range might be from 256 µg/mL to 0.5 µg/mL.
-
A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
The standardized inoculum is added to all wells except the negative control.
-
The plate is incubated at 37°C for 18-24 hours.
3. Data Analysis:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
1. Preparation of Materials:
-
Cells: Adherent or suspension cells are seeded in a 96-well plate at a suitable density and allowed to attach or stabilize overnight.
-
Test Compound: The thiazole derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium.
-
MTT Reagent: MTT is dissolved in sterile phosphate-buffered saline (PBS) at 5 mg/mL.
-
Solubilizing Agent: A solution to dissolve the formazan crystals, such as DMSO or a solution of sodium dodecyl sulfate in dilute HCl.
2. Assay Procedure:
-
The culture medium is removed from the wells and replaced with medium containing the test compound at different concentrations. A vehicle control (medium with solvent) is also included.
-
The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilizing agent.
3. Data Analysis:
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Figure 2: Workflow of the MTT cytotoxicity assay.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Biological Evaluation of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid Derivatives and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of derivatives related to 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Due to a lack of extensive publicly available data on the specific named compound, this guide draws on data from closely related 4-methylthiazole-5-carboxylate derivatives to provide a comprehensive overview of the therapeutic potential of this class of compounds.
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the quantitative data for various thiazole derivatives, offering a clear comparison of their efficacy in different biological assays.
Anticancer Activity
The anticancer potential of thiazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Doxorubicin | Not specified in source |
| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 (Breast) | 17.2 ± 1.9 | Doxorubicin | Not specified in source |
| Urea-functionalized aminothiazole-benzazole analog 8a | MCF-7 (Breast) | 9.6 ± 0.6 | Doxorubicin | Not specified in source |
| 2,4-dioxothiazolidine derivative 22 | MCF-7 (Breast) | 1.21 ± 0.04 | Doxorubicin | Not specified in source |
| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | 2.15 ± 0.12 | Doxorubicin | Not specified in source |
| Thiazolyl-pyrazoline derivative 10b | MCF-7 (Breast) | Not specified | Doxorubicin | Not specified in source |
| Thiazole derivative 7c | A549 (Lung) | < 100 µg/mL | Doxorubicin | < 100 µg/mL |
| Thiazole derivative 9c | A549 (Lung) | < 100 µg/mL | Doxorubicin | < 100 µg/mL |
| Thiazole derivative 11d | A549 (Lung) | < 100 µg/mL | Doxorubicin | < 100 µg/mL |
Note: Direct IC50 values for this compound derivatives were not available in the reviewed literature. The data presented is for structurally related thiazole compounds.
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative 15 | Staphylococcus aureus | 1.95 - 15.62 | Not specified | Not specified |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative 15 | Gram-positive bacteria | 1.95 - 15.62 | Not specified | Not specified |
| Thiazole derivative 4 | E. coli | 170 | Not specified | Not specified |
| Thiazole derivative 9 | B. cereus | Not specified | Not specified | Not specified |
| Thiazole derivative 9 | S. Typhimurium | Not specified | Not specified | Not specified |
| Thiazole derivative 3 | General Bacteria | 230 - 700 | Not specified | Not specified |
| Thiazole derivative 8 | Fungi | 80 - 230 | Not specified | Not specified |
Note: The presented data is for various thiazole and thiadiazole derivatives, highlighting the potential antimicrobial activity of this heterocyclic core.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives are often assessed by their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazole derivative 6l | COX-1 | 5.55 | Indomethacin | Not specified |
| Thiazole derivative 6l | COX-2 | 0.09 | Celecoxib | Not specified |
| Thiazole derivative 6l | 5-LOX | 0.38 | Zileuton | Not specified |
Note: The data indicates that thiazole derivatives can be potent and selective inhibitors of inflammatory enzymes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. A positive control, such as Doxorubicin, is also included. The plates are incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A bacterial or fungal suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac) are administered orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of thiazole derivatives.
A Comparative Guide to Thiazole-5-Carboxylic Acid Analogs in Oncology Research
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer properties.[3][4] This guide focuses on analogs derived from the "4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" core structure, comparing their performance, mechanisms of action, and the experimental frameworks used for their evaluation. These compounds are emerging as promising candidates by selectively targeting pathways crucial for tumor growth and proliferation.[1][3]
Comparative Analysis of In Vitro Anticancer Activity
Numerous studies have synthesized and evaluated novel thiazole-5-carboxylic acid derivatives against various human cancer cell lines. The data consistently shows that specific substitutions on the thiazole ring significantly influence cytotoxic potency. Below is a comparative summary of the half-maximal inhibitory concentrations (IC₅₀) for several promising analogs.
| Compound ID | Derivative Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Citation |
| Compound 4c | Benzylidene hydrazinyl-thiazolone | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [5] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [5] | ||
| Compound 4 | 2-Hydrazinyl-1,3-thiazole | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 | [6] |
| MDA-MB-231 (Breast) | 12.15 | Staurosporine | 7.03 | [6] | ||
| Compound 16b | Thiazolobenzimidazole-Thiazole Hybrid | HCT-116 (Colon) | 4.31 ± 1.07 | Doxorubicin | 7.05 ± 0.49 | [7] |
| Compound 8j | Thiazole-based hLDHA Inhibitor | HeLa (Cervical) | >10 | - | - | [8] |
| HepG2 (Liver) | 7.90 | - | - | [8] | ||
| Compound 8m | Thiazole-based hLDHA Inhibitor | HeLa (Cervical) | 8.60 | - | - | [8] |
| HepG2 (Liver) | 5.15 | - | - | [8] | ||
| Compound 4m | Arylidene-hydrazinyl-thiazole | BxPC-3 (Pancreatic) | 1.69 | - | - | [9] |
| Compound 3b | Thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel Average | ~10⁻⁵ M (Screen) | - | - | [10] |
Mechanisms of Action: Targeting Cancer Hallmarks
Thiazole derivatives exert their anticancer effects through diverse mechanisms, often involving the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell cycle.[1][3][11]
1. Inhibition of Kinase Signaling Pathways
A key mechanism for many thiazole analogs is the inhibition of protein kinases that are hyperactivated in cancer.[12] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a prominent target, crucial for tumor angiogenesis. Several thiazole compounds have been identified as potent VEGFR-2 inhibitors.[6][13]
2. Induction of Apoptosis
Many effective anticancer agents work by inducing apoptosis. Thiazole derivatives have been shown to trigger this process by modulating key regulatory proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[9] This leads to the activation of caspases, the executioners of cell death.
3. Cell Cycle Arrest
Certain thiazole analogs can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. For instance, studies have shown that compounds can cause cell accumulation in the G1 or G2/M phases, ultimately leading to cell death.[6][9][14]
Experimental Protocols
The evaluation of novel anticancer compounds follows a standardized workflow. The methodologies below are representative of the key experiments used to characterize the thiazole analogs discussed in this guide.
1. Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in the culture medium. The existing medium is replaced with 100 µL of the medium containing the test compounds. A vehicle control (e.g., 0.5% DMSO) is included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved by adding 100 µL of a solubilizing agent (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the thiazole compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified using analysis software. An accumulation of cells in a specific phase indicates cell cycle arrest.
Conclusion
Analogs based on the thiazole-5-carboxylic acid scaffold represent a highly versatile and potent class of compounds in cancer research.[2][15] Structure-activity relationship studies show that modifications to the core, such as the addition of substituted phenyl rings or amide linkers, can dramatically enhance cytotoxicity and target specificity.[2][16] With demonstrated abilities to inhibit key oncogenic pathways like VEGFR-2, induce apoptosis, and arrest the cell cycle, these derivatives are strong candidates for further preclinical and clinical development.[1] The data presented herein provides a comparative framework that can guide researchers in the rational design and optimization of next-generation thiazole-based anticancer agents.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Synthesis Methods for Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate
An Objective Comparison of Synthesis Methods for 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted thiazole rings is a frequent challenge. This compound is a heterocyclic compound with potential applications as a building block in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to its precursor, ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate, followed by its hydrolysis to the target carboxylic acid. The comparison focuses on objectivity, supported by experimental data from analogous syntheses.
The synthesis of the target molecule's ethyl ester precursor is predominantly achieved via the Hantzsch thiazole synthesis, which can be performed in a traditional two-step manner or a more streamlined one-pot procedure.
| Metric | Method 1: Traditional Two-Step Hantzsch Synthesis | Method 2: One-Pot Synthesis |
| Overall Yield | Lower; estimated to be significantly lower than the one-pot method. For the analogous 4-methyl derivative, the yield is reported to be as low as 11%.[1] | Higher; for the analogous 4-methyl derivative, yields have been reported to be around 72%.[1][2] |
| Number of Steps | 2 steps (intermediate isolation required). | 1 step (no isolation of intermediate). |
| Reaction Time | Longer overall process time due to isolation and purification of the intermediate. The chlorination step can take several hours to overnight, followed by the cyclization reaction which can take an additional 1-2 hours.[3][4] | Shorter overall process time. The initial halogenation typically takes 1-2 hours, followed by an in-situ cyclization of about 2 hours.[1][5] |
| Work-up & Purification | More complex, involving work-up and purification for two separate reactions. The α-chloro-β-ketoester intermediate is typically purified by vacuum distillation.[3] | Simpler, involving a single work-up and purification procedure at the end of the reaction.[1][5] |
| Reagent Handling | Involves handling and isolation of the α-chloro-β-ketoester, which can be lachrymatory and require careful handling. | Avoids isolation of the potentially hazardous α-halo intermediate. |
| Process Efficiency | Lower efficiency due to potential loss of material during intermediate isolation and purification. | Higher efficiency and atom economy, aligning better with the principles of green chemistry.[2] |
Experimental Protocols
The following protocols are based on established procedures for analogous compounds and provide a framework for the synthesis of this compound.
Method 1: Traditional Two-Step Hantzsch Synthesis
This method involves the initial synthesis and isolation of ethyl 2-chloro-3-oxopentanoate, followed by its cyclization with thioacetamide.
Step 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate [3]
-
Dissolve ethyl 3-oxopentanoate (1 equivalent) in chloroform.
-
Cool the solution to 10-15°C.
-
Add sulfuryl chloride (1.1 equivalents) dropwise, maintaining the temperature between 10-15°C.
-
After the addition is complete, stir the mixture overnight at room temperature.
-
Heat the mixture under reflux for 30 minutes and then cool to room temperature.
-
Wash the solution sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield ethyl 2-chloro-3-oxopentanoate.
Step 2: Synthesis of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate [4]
-
Charge a reaction flask with thioacetamide (1.2 equivalents) and acetonitrile.
-
Add a solution of ethyl 2-chloro-3-oxopentanoate (1 equivalent) in acetonitrile dropwise to the thioacetamide solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add triethylamine (2.5 equivalents) dropwise.
-
Gently reflux the mixture for 1 hour.
-
After cooling, add water and extract the product with diethyl ether.
-
Wash the organic layer with 10% HCl, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Method 2: One-Pot Synthesis of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate[1][5]
This improved method avoids the isolation of the chlorinated intermediate, leading to higher yields and a more efficient process.
-
To a mixture of ethyl 3-oxopentanoate (1 equivalent) in a mixed solvent system of water and tetrahydrofuran (THF), cool the reaction to below 0°C.
-
Add N-bromosuccinimide (NBS) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Add thioacetamide (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80-95°C and stir for approximately 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter to remove any insoluble substances.
-
Add aqueous ammonia to the filtrate to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethyl acetate) to yield pure ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate.
Final Step: Hydrolysis to this compound[6]
The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Dissolve ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, concentrate the mixture in vacuo to remove the organic solvents.
-
Dissolve the residue in water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated HCl.
-
Stir the mixture in the ice bath for 15-30 minutes to allow for complete precipitation.
-
Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield this compound as a solid.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 5. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester [mdpi.com]
A Comparative Guide to 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid Reference Standards
For researchers, scientists, and drug development professionals, the quality and characterization of chemical reference standards are paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a framework for the comparative evaluation of "4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" reference standards from various suppliers. As publicly available comparative data is limited, this guide outlines a comprehensive analytical workflow and data presentation strategy to enable users to generate and compare critical quality attributes.
Comparative Data Summary
A thorough comparison of reference standards should involve the analysis of multiple lots from different suppliers. The following table outlines the key quantitative data points that should be collected to facilitate a direct comparison.
| Parameter | Supplier A (Lot X) | Supplier B (Lot Y) | Supplier C (Lot Z) | Recommended Acceptance Criteria |
| Purity by HPLC (Area %) | [Insert Data] | [Insert Data] | [Insert Data] | ≥ 99.5% |
| Purity by qNMR (%) | [Insert Data] | [Insert Data] | [Insert Data] | ≥ 99.0% |
| Water Content (Karl Fischer, %) | [Insert Data] | [Insert Data] | [Insert Data] | ≤ 0.5% |
| Residual Solvents (GC-HS, ppm) | [Insert Data] | [Insert Data] | [Insert Data] | As per ICH Q3C limits |
| Inorganic Impurities (ROI/SGA, %) | [Insert Data] | [Insert Data] | [Insert Data] | ≤ 0.1% |
| Identity Confirmation (¹H NMR, ¹³C NMR, MS) | Conforms | Conforms | Conforms | Spectrum conforms to structure |
Experimental Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the comprehensive characterization and comparison of chemical reference standards.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize and compare "this compound" reference standards.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify the main component from its organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: Determine the area percent of the main peak relative to the total peak area.
Quantitative NMR (qNMR) for Purity Assessment
qNMR provides an independent measure of purity and can quantify the compound without requiring a reference standard of the same compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., Maleic acid or Dimethyl sulfone).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the "this compound" reference standard.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a known volume of DMSO-d6.
-
-
¹H NMR Parameters:
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis: Calculate the purity of the analyte by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Identity Confirmation via NMR and Mass Spectrometry
Structural confirmation is crucial for a reference standard.
-
¹H and ¹³C NMR Spectroscopy:
-
Solvent: DMSO-d6.
-
Analysis: Acquire standard ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and multiplicities should be consistent with the known structure of this compound.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Analysis: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the compound ([M+H]⁺ or [M-H]⁻).
-
By employing these standardized analytical procedures, researchers can generate robust, comparable data to qualify and select the most suitable "this compound" reference standard for their specific applications, thereby enhancing the reliability and validity of their scientific work.
Safety Operating Guide
Proper Disposal of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is crucial for maintaining a safe and compliant laboratory environment. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, minimizing environmental impact and ensuring personnel safety.
Immediate Safety Considerations
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's hazardous waste program.[4] Do not dispose of this chemical down the drain or in regular trash.[4][5]
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) as hazardous waste.
-
Do not mix this waste with other incompatible waste streams.[6] Keep it in a dedicated, clearly labeled waste container.
2. Waste Accumulation and Storage:
-
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap.[7] The container should be made of a material that will not react with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][8] The SAA should be a secondary containment bin to prevent the spread of any potential spills.
-
Container Management: Keep the waste container closed at all times except when adding waste.[4][7] Do not fill the container beyond 90% of its capacity to allow for expansion.[9]
3. Arranging for Disposal:
-
Once the waste container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[8]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or attaching a specific waste tag to the container.
4. Spill and Emergency Procedures:
-
In the event of a spill, immediately alert others in the area.
-
For small spills, if you are trained and have the appropriate spill kit, you can clean it up. Absorb the spill with an inert material (e.g., sand, vermiculite) and place the contaminated material into your hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [8] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Container Fill Level | Do not exceed 90% capacity | [9] |
| pH for Drain Disposal (Not for this chemical) | Between 5.5 and 10.5 | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ethz.ch [ethz.ch]
Comprehensive Safety and Operational Guide for 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. The following procedures are based on established safety data for thiazole derivatives and carboxylic acids to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The recommended PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[1][2] | Thiazole derivatives and carboxylic acids can cause serious eye irritation.[3][4] Goggles protect against direct splashes, while a face shield provides a broader barrier. |
| Hand Protection | Disposable, powder-free nitrile gloves.[1][3] For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.[3] | Nitrile gloves offer good short-term protection against a range of chemicals.[3] |
| Body Protection | A long-sleeved laboratory coat is required.[1] For larger quantities or significant splash risk, a chemical-resistant apron is also recommended.[3] | Protects skin and personal clothing from accidental contact and contamination.[1][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] If engineering controls are insufficient or when handling powders, a NIOSH-approved respirator (e.g., N95) may be necessary.[1][2] | Thiazole derivatives may cause respiratory irritation.[5][6] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[3] | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan is critical for the safe handling of this compound.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency spill kit readily accessible.
-
Review the location and operation of emergency equipment, such as safety showers and eyewash stations.[7]
2. Handling:
-
Always handle the compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
-
When handling the solid form, minimize the creation of dust.[8]
-
Use compatible tools and equipment (e.g., spatulas, glassware).
3. Storage:
-
Store the compound in a tightly sealed, properly labeled container.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials, such as strong oxidizing agents and bases.[1][9]
-
Do not store with food or drink.[1]
4. Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
-
Remove any contaminated clothing immediately and launder it before reuse.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including any contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams.[3]
2. Container Disposal:
-
Empty containers should be handled as if they still contain the product.[3]
-
Rinse empty containers three times with a suitable solvent before disposal, collecting the rinsate as hazardous waste.
3. Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[3]
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 5. 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester | C7H9NO2S | CID 298610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synerzine.com [synerzine.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
